4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Description
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Properties
IUPAC Name |
4,6-dichloro-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c1-12-3-2-5-6(9)4-7(10)11-8(5)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBCLGYLHXLHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Functionalization of 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Advanced Drug Discovery
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern medicinal chemistry, primarily due to its ability to act as a bioisostere for the purine ring of adenosine triphosphate (ATP). Within this class, 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine stands out as a highly versatile, orthogonally reactive building block. The N-methylation restricts tautomerization and prevents unwanted N-directed side reactions during complex library synthesis, while the dual chlorine substitutions at C4 and C6 provide precise vectors for sequential, regioselective late-stage functionalization.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is critical for designing scalable synthetic routes.
| Property | Value | Rationale / Impact on Synthesis |
| Chemical Name | 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | Core scaffold for targeted therapies. |
| CAS Number | 1638771-16-0 | Unique identifier for procurement (1[1]). |
| Molecular Formula | C8H6Cl2N2 | Determines mass-to-charge ratio for LC-MS tracking. |
| Molar Mass | 201.05 g/mol | Base mass [M+H]+ 201 is used for reaction monitoring. |
| Electronic Nature | Electron-deficient pyridine ring | Facilitates oxidative addition by Pd(0) or nucleophilic attack. |
The Causality of Regioselective Functionalization
In the 7-azaindole system, the pyridine nitrogen exerts a strong electron-withdrawing effect, activating both the ortho (C6) and para (C4) positions toward nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. However, empirical data and molecular orbital calculations demonstrate that the C4 position is significantly more reactive than the C6 position (2[2]).
This differential reactivity is the cornerstone of our synthetic strategy. By carefully tuning the catalyst, base, and temperature, chemists can force a Suzuki-Miyaura or Buchwald-Hartwig coupling exclusively at C4, leaving the C6 chlorine intact for a subsequent, more forcing reaction (3[3]).
Caption: Workflow for sequential regioselective functionalization of 4,6-dichloro-7-azaindole.
Methodology: Self-Validating Sequential Cross-Coupling
To ensure reproducibility and scientific integrity, the following protocol for a regioselective Suzuki-Miyaura coupling at C4 is designed as a self-validating system. Every reagent choice is driven by a specific mechanistic causality.
Step 1: Regioselective C4-Arylation
-
Causality of Reagents: We utilize a weak base (Na₂CO₃) and strictly control the stoichiometry of the aryl boronic acid (1.05 eq) to prevent over-coupling at the C6 position. The catalyst, Pd(dppf)Cl₂, provides a bulky bidentate ligand framework that favors the more sterically accessible and electronically activated C4 position (4[4]).
-
Protocol:
-
Preparation: In a rigorously dried Schlenk flask under argon, combine 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), aryl boronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Rationale: Dioxane provides excellent solubility for the organic components, while water dissolves the inorganic base (Na₂CO₃, 2.0 eq), creating a biphasic system that facilitates the crucial transmetalation step.
-
Execution & Validation: Heat the mixture to 80°C for 4-6 hours. Monitor via LC-MS. The reaction is self-validating: it is deemed complete when the starting material mass ([M+H]+ 201) is depleted, and the intermediate mass is dominant. The appearance of a di-substituted mass indicates over-reaction, prompting immediate cooling.
-
Workup: Quench with water, extract with EtOAc, and filter through a pad of Celite to remove palladium black. Purify via flash chromatography (Hexanes/EtOAc).
-
QC Validation: Confirm regioselectivity via ¹H-NMR and 2D-NOESY. NOESY correlations between the newly introduced C4-aryl protons and the C3-H of the pyrrole ring definitively prove C4 substitution over C6.
-
Applications in Drug Discovery: Targeting the Kinase ATP Pocket
Once the 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine core is fully functionalized, it serves as a potent ATP-competitive inhibitor. The N1-methyl group and the pyridine nitrogen interact with the hinge region of the kinase (e.g., CDK, JAK, or mutant BRAF) via critical hydrogen bonds, while the functional groups installed at C4 and C6 project into the selectivity pocket and the solvent-exposed region, respectively. This modularity allows drug development professionals to fine-tune both potency and pharmacokinetic properties.
Caption: Mechanism of action for 7-azaindole derivatives acting as ATP-competitive kinase inhibitors.
Conclusion
The 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is not merely a chemical intermediate; it is a programmable pharmacophore. By exploiting the inherent electronic disparity between the C4 and C6 positions, application scientists can execute highly predictable, self-validating synthetic workflows to generate diverse libraries of kinase inhibitors.
References
- Source: sigmaaldrich.
- Application of Selective Palladium‐Mediated Functionalization of the Pyrido[3′,2′:4,5]pyrrolo[1,2‐c]pyrimidine Heterocyclic System...
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- Design, synthesis, biophysical and biological evaluation of original condensed pyrrolopyrimidine and pyrrolopyridine ligands...
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molecular structure and stability of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Molecular Structure and Stability of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive analysis of the molecular structure and chemical stability of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the medicinally significant 7-azaindole scaffold. While this specific compound is not extensively documented in public literature, this paper synthesizes data from its parent structures and related analogs to build a robust predictive model of its properties. We delve into the electronic effects of its substituents, predict its three-dimensional geometry, and forecast its spectroscopic signatures (NMR, MS, IR). Furthermore, this guide explores the compound's inherent reactivity, focusing on its susceptibility to nucleophilic aromatic substitution, and discusses its likely stability under various laboratory conditions. To empower researchers, detailed, field-proven protocols for a plausible synthesis, structural characterization, and a preliminary stability assessment are provided. This document serves as a foundational resource for scientists interested in utilizing this and similar scaffolds in drug discovery and materials science.
Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure, featuring a fused pyrrole and pyridine ring, acts as a versatile bioisostere for indole, enabling crucial hydrogen bonding interactions with a wide array of biological targets.[1] Abnormal activation of signaling pathways driven by kinases is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent inhibitors of several critical kinases, including Fibroblast Growth Factor Receptors (FGFRs), Phosphodiesterase 4B (PDE4B), and Cyclin-Dependent Kinase 8 (CDK8).[1][2][3]
The compound of interest, 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, builds upon this validated core. The addition of chloro- and methyl- groups significantly alters the molecule's electronic properties, solubility, and metabolic stability, making a detailed understanding of its structure and reactivity essential for its application in drug design.
Molecular Structure Elucidation
The structure of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is defined by the interplay of its aromatic core and the electronic nature of its substituents.
The Core Scaffold: A Fused Heterocyclic System
The molecule is built upon a bicyclic system where a pyrrole ring is fused to a pyridine ring at the 2,3-positions.[4] This fusion results in a planar aromatic structure. The nitrogen atom in the pyrrole ring (N1) and the pyridine ring (N7) act as key points for potential hydrogen bonding in the parent molecule, though the N1 position in our compound of interest is methylated.
Diagram 1: Molecular structure of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Analysis of Key Substituents
The stability and reactivity of the core are modulated by three key substituents:
-
4-Chloro and 6-Chloro Groups: As highly electronegative atoms, the two chlorine substituents act as strong electron-withdrawing groups via the inductive effect. This significantly lowers the electron density of the pyridine ring, making the carbon atoms at positions 4 and 6 highly electrophilic.[4] This electronic deficit is the primary driver of the molecule's characteristic reactivity.
-
1-Methyl Group: The methyl group attached to the pyrrole nitrogen (N1) has two major impacts. First, it is a weak electron-donating group, which slightly increases the electron density of the pyrrole ring. Second, it removes the hydrogen bond donor capability of the N1-H in the parent scaffold, which can be a critical modification in drug design to alter receptor binding and improve cell permeability.
Predicted Three-Dimensional Geometry
While no specific crystallographic data for 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is publicly available, data from related structures like 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and 4,6-dichloro-5-methylpyrimidine suggest a high degree of planarity.[5][6] The fused aromatic ring system enforces a rigid, flat conformation. Bond lengths and angles are expected to be typical for aromatic heterocyclic systems, with minor distortions caused by the steric and electronic influence of the chlorine atoms.
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity and purity of the molecule. The following data are predicted based on computational models and analysis of similar compounds.
Summary of Physicochemical Properties
Quantitative predictions for the molecule's key properties are summarized below.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₆Cl₂N₂ | ChemScene[7] |
| Molecular Weight | 201.05 g/mol | ChemScene[7] |
| Monoisotopic Mass | 199.99078 Da | Calculated |
| XLogP3 | 3.178 | ChemScene[7] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | ChemScene[7] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 1 (Pyridine N) | ChemScene[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The predicted chemical shifts are rationalized by the electronic environment of each nucleus.
Causality Behind Predicted Shifts:
-
Protons: The protons on the pyrrole ring (H2, H3) are expected to be in the typical aromatic region, with H3 being a doublet and H2 being a doublet of doublets due to coupling with H3 and the N1-H (in the parent) or long-range coupling. The single proton on the pyridine ring (H5) will be significantly downfield due to the deshielding effect of the adjacent electronegative chlorine atoms and the pyridine nitrogen. The N-methyl protons will appear as a sharp singlet upfield.
-
Carbons: Carbons directly attached to the chlorine atoms (C4, C6) will be highly deshielded and appear significantly downfield. The other carbons of the pyridine ring will also be downfield compared to a simple benzene ring due to the influence of the nitrogen atom.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.45 | d | 1H | H2 |
| ~7.20 | s | 1H | H5 |
| ~6.60 | d | 1H | H3 |
| ~3.85 | s | 3H | N1-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~150.1 | C7a |
| ~148.5 | C6 |
| ~144.2 | C4 |
| ~131.5 | C2 |
| ~120.8 | C5 |
| ~118.0 | C3a |
| ~101.9 | C3 |
| ~32.5 | N1-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
Predicted Fragmentation:
-
Molecular Ion (M⁺): The key feature will be the isotopic pattern for two chlorine atoms, resulting in three peaks at m/z 200 (M⁺, ¹²C₈¹H₆³⁵Cl₂¹⁴N₂), 202 (M+2), and 204 (M+4) in an approximate ratio of 9:6:1.
-
Major Fragments: Loss of a chlorine atom (-Cl) and subsequent loss of HCN from the pyridine ring are expected to be prominent fragmentation pathways.
Table 3: Predicted ESI-MS Fragmentation
| m/z (Predicted) | Possible Fragment |
|---|---|
| 200, 202, 204 | [M]⁺ |
| 165, 167 | [M - Cl]⁺ |
| 138, 140 | [M - Cl - HCN]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
C-H Aromatic Stretch: ~3100-3000 cm⁻¹
-
C-H Aliphatic Stretch (N-CH₃): ~2950-2850 cm⁻¹
-
C=C/C=N Aromatic Ring Stretch: ~1600-1450 cm⁻¹ (multiple bands)
-
C-Cl Stretch: ~850-750 cm⁻¹
Chemical Stability and Reactivity Profile
The stability of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is dictated by the electron-deficient nature of its pyridine ring.
Primary Reactivity Pathway: Nucleophilic Aromatic Substitution (SₙAr)
The chemical reactivity is dominated by nucleophilic aromatic substitution.[4] The strong electron-withdrawing effect of the chlorine atoms and the pyridine nitrogen makes the C4 and C6 positions highly electrophilic and thus susceptible to attack by nucleophiles.[4] This property is often exploited synthetically to introduce a wide variety of functional groups at these positions.[4]
Predicted Stability Under Common Conditions
-
pH Stability: The molecule is expected to be relatively stable at neutral pH. However, under strongly basic conditions (high pH), it will be highly susceptible to hydrolysis or reaction with other nucleophiles, leading to the displacement of one or both chlorine atoms. Under strongly acidic conditions, protonation of the pyridine nitrogen (N7) could occur, which would further activate the ring towards nucleophilic attack.
-
Thermal Stability: The aromatic system imparts significant thermal stability. Decomposition is unlikely under typical laboratory heating conditions (e.g., up to 100-120 °C) in the absence of reactive species.
-
Photostability: Aromatic systems containing halogens can be susceptible to photodecomposition. It is advisable to store the compound, especially in solution, protected from direct light to prevent potential degradation.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps and checkpoints for researchers.
Proposed Synthetic Pathway
The most direct route to the target compound is the N-methylation of the commercially available 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.
Diagram 2: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the pyrrole nitrogen without competing in a substitution reaction.
-
Activation: Stir the mixture at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.
-
Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the solution. Causality: Methyl iodide is a potent electrophile for the Sₙ2 reaction with the generated pyrrole anion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Protocol for Structural Characterization and Stability Assessment
This workflow ensures the synthesized material is the correct compound and establishes a baseline for its stability.
Diagram 3: Workflow for compound characterization and stability analysis.
Methodology:
-
Purity Analysis (HPLC):
-
Prepare a stock solution of the purified compound in acetonitrile or methanol.
-
Inject onto a C18 reverse-phase HPLC column.
-
Run a gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid).
-
Validation Check: The main peak should have an area >95% of the total integrated peak area.
-
-
Structural Confirmation (NMR & MS):
-
Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) to confirm connectivity.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Validation Check: The observed NMR shifts and HRMS mass must match the predicted values for the target structure within acceptable error.
-
-
Forced Degradation Study:
-
Prepare five separate solutions of the compound (~0.1 mg/mL) in an acetonitrile/water mixture.
-
Treat each solution as follows: one with 0.1 M HCl, one with 0.1 M NaOH, one with 3% H₂O₂, one heated to 80 °C, and one exposed to high-intensity light. Keep a control sample at room temperature in the dark.
-
Analyze all samples by HPLC at time points 0, 2, 8, and 24 hours.
-
Analysis: Compare the peak area of the parent compound over time in each condition to determine the rate and extent of degradation. Identify major degradants.
-
Conclusion and Future Directions
4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine possesses a molecular architecture primed for further chemical exploration. Its structure is characterized by a planar, electron-deficient pyridine ring, making it an excellent substrate for nucleophilic aromatic substitution at the C4 and C6 positions. This inherent reactivity is also its primary stability liability, particularly in the presence of strong nucleophiles or under highly basic conditions. The N1-methyl group blocks a key hydrogen bond donating site, a feature that could be advantageous in modulating biological activity and improving pharmacokinetic properties.
Future research should focus on the experimental validation of the predicted spectroscopic data and a comprehensive evaluation of its stability profile. Exploring the differential reactivity of the C4 versus C6 positions towards various nucleophiles could unlock synthetic pathways to a diverse library of novel compounds for screening as kinase inhibitors or for applications in materials science.
References
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IUCr. (2013). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Available from: [Link]
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Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]
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National Center for Biotechnology Information. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]
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Medicinal Chemistry Applications of the 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide to Regioselective Functionalization and Drug Design
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system is a privileged heterocyclic pharmacophore in modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for indoles and purines[1]. Within this class, 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1638771-16-0) stands out as a highly versatile, orthogonally reactive building block[2]. This whitepaper provides an in-depth technical analysis of the structural rationale, physicochemical advantages, and regioselective functionalization methodologies associated with this specific scaffold, culminating in self-validating experimental protocols for drug discovery scientists.
Structural and Electronic Rationale
The strategic placement of substituents on the 7-azaindole core dictates both its biological behavior and its synthetic tractability. The 4,6-dichloro-1-methyl derivative is engineered for optimal downstream elaboration.
Pharmacokinetic and Pharmacodynamic Tuning via N1-Methylation
Methylation of the pyrrole nitrogen (N1) serves a dual purpose in drug design:
-
Physicochemical Optimization: It removes a hydrogen bond donor (HBD). In medicinal chemistry, reducing HBD count is a proven strategy to increase passive membrane permeability, enhance oral bioavailability, and reduce recognition by efflux transporters such as P-glycoprotein (P-gp)[1].
-
Conformational Locking: By blocking the N1 position, tautomerization is prevented. This locks the molecule into a specific binding conformation, which is critical when designing inhibitors that must predictably anchor to the ATP-binding hinge region of kinases[1].
Electronic Activation and Regioselectivity
The pyridine nitrogen (N7) acts as a strong electron-withdrawing group via resonance, significantly depleting electron density at the ortho (C6) and para (C4) positions[3]. Despite both C4 and C6 bearing identical leaving groups (chlorine), the C4 position is markedly more susceptible to Nucleophilic Aromatic Substitution (SNAr) [4]. This regioselectivity arises because nucleophilic attack at C4 generates an anionic Meisenheimer intermediate where the negative charge is directly stabilized by the electronegative N7 atom. Attack at C6 does not benefit from this direct para-stabilization to the same extent. This differential reactivity allows chemists to perform sequential, predictable functionalizations without relying on cumbersome protecting group strategies[4].
Physicochemical Profiling
The baseline physicochemical properties of the unelaborated scaffold make it an exceptional starting point for lead optimization, strictly adhering to Lipinski's Rule of Five[5].
| Property | Value | Medicinal Chemistry Rationale |
| Molecular Weight | 201.05 g/mol | Low MW provides ample room for late-stage elaboration while maintaining lead-like properties. |
| LogP (Predicted) | ~2.7 - 2.9 | Optimal lipophilicity for passive membrane permeability and oral absorption. |
| TPSA | 17.82 Ų | Extremely low polar surface area facilitates blood-brain barrier (BBB) penetration for CNS targets. |
| H-Bond Donors | 0 | N1-methylation eliminates the pyrrole HBD, reducing susceptibility to efflux pumps. |
| H-Bond Acceptors | 1 (N7) | The pyridine nitrogen serves as a critical, high-affinity hinge-binding acceptor in kinase ATP pockets. |
Kinase Inhibitor Design Logic
When deployed as a kinase inhibitor core, the 4,6-dichloro-1-methyl-7-azaindole scaffold acts as a highly directional vector system. The diagram below illustrates how each region of the molecule interacts with a typical kinase ATP-binding pocket.
Logical relationship of 7-azaindole structural features to kinase ATP-pocket binding.
Regioselective Functionalization Strategy
The standard synthetic workflow exploits the electronic disparity between C4 and C6. A typical sequence involves an initial SNAr reaction with an amine or alkoxide at C4, followed by a Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the more recalcitrant C6 position[4].
Regioselective sequential functionalization of the 4,6-dichloro-7-azaindole scaffold.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Causality for reagent selection is explicitly defined, and built-in Quality Control (QC) checkpoints are provided to verify success before proceeding to the next step.
Step 1: Regioselective C4-Nucleophilic Aromatic Substitution (SNAr)
Objective: Introduce a secondary amine (e.g., morpholine) exclusively at the C4 position.
Methodology:
-
Charge a microwave vial with 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and morpholine (1.2 equiv).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) and anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration).
-
Seal the vial and heat at 120 °C for 4 hours.
-
Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove the NMP.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Causality & Rationale:
-
DIPEA: Acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic morpholine.
-
NMP: A high-boiling, polar aprotic solvent that highly stabilizes the anionic Meisenheimer transition state, accelerating the SNAr reaction.
Validation & QC Checkpoint:
-
LC-MS: The starting material exhibits a characteristic 3-peak dichloro isotope pattern (M, M+2, M+4) at m/z ~201. The successful reaction will show a shift to a 2-peak monochloro isotope pattern (M, M+2) at m/z ~252.
-
¹H-NMR: Regioselectivity is definitively confirmed by observing the C5 aromatic proton. The introduction of the electron-donating morpholine group at C4 will cause the C5 proton (typically a singlet) to shift significantly upfield due to localized shielding.
Step 2: C6-Palladium Catalyzed Suzuki-Miyaura Coupling
Objective: Functionalize the remaining C6-chloro position with an aryl group.
Methodology:
-
Charge a Schlenk flask with the 4-morpholino-6-chloro-1-methyl-7-azaindole intermediate (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).
-
Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon.
-
Heat the biphasic mixture to 90 °C for 12 hours.
-
Cool, filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC.
Causality & Rationale:
-
Pd(dppf)Cl₂: The bidentate dppf ligand provides a large bite angle, which facilitates the reductive elimination step. This is often the rate-limiting step when dealing with electron-rich, deactivated aryl chlorides.
-
Aqueous K₂CO₃: Water is strictly required to dissolve the inorganic base and hydrate the boronic acid, forming the reactive, nucleophilic boronate species necessary for the transmetalation step.
Validation & QC Checkpoint:
-
LC-MS: Complete disappearance of the monochloro isotope pattern. Appearance of the exact mass of the biaryl product (m/z ~294) with a standard mono-isotopic peak.
-
¹H-NMR: Appearance of new multiplet signals in the aromatic region (7.30 - 7.80 ppm) corresponding to the newly coupled phenyl ring, confirming successful C-C bond formation.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 24729594, 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine". PubChem. URL:[Link]
-
ResearchGate. "Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations". ResearchGate Publications. URL: [Link]
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Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors". Molecules (MDPI). URL:[Link]
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The Strategic Role of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Kinase Inhibitor Discovery
An In-Depth Technical Guide
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. This guide focuses on a key derivative, 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine , a versatile and strategically vital intermediate in the synthesis of targeted kinase inhibitors. The presence of two reactive chlorine atoms at the C4 and C6 positions allows for sequential and regioselective functionalization, enabling the exploration of vast chemical space around the core. This document provides a comprehensive overview of the synthesis of this intermediate, its chemical reactivity, its application in building structure-activity relationships (SAR), and detailed case studies of potent kinase inhibitors developed from this scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel kinase-targeted therapies.
Introduction: The Kinase Target Landscape and the Need for Privileged Scaffolds
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, but also inflammatory and autoimmune disorders.[1][2] This has made kinases one of the most important classes of drug targets in the 21st century.
The design of potent and selective kinase inhibitors is a central challenge in drug discovery. The ATP-binding pocket, the target for most small molecule inhibitors, is highly conserved across the kinome. Therefore, achieving selectivity requires exploiting subtle differences in the pocket's shape, size, and amino acid composition. This is where "privileged scaffolds" come into play. These are core molecular structures that are known to bind to multiple biological targets with high affinity. The 1H-pyrrolo[2,3-b]pyridine scaffold is one such structure, capable of forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, a critical anchor point for many inhibitors.[3][4]
The specific intermediate, 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine , elevates this scaffold from a mere core to a powerful synthetic platform. The methyl group on the pyrrole nitrogen (N1) can enhance metabolic stability and modulate solubility, while the two chlorine atoms serve as reactive handles for introducing diverse chemical moieties through well-established cross-coupling chemistries.
The Core Intermediate: Synthesis and Reactivity
The utility of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine begins with its efficient synthesis and predictable reactivity. The chlorine atoms are not merely placeholders; they activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its synthetic utility.[5]
Representative Synthesis Protocol
While multiple synthetic routes exist, a common approach involves the construction of the pyrrolo[2,3-b]pyridine core followed by chlorination and methylation. The following is a generalized, multi-step protocol based on established chemical literature.
Step 1: Synthesis of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine
-
This step often starts from a substituted pyridine precursor which undergoes cyclization to form the fused pyrrole ring. Subsequent chlorination using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) installs the chloro groups at the C4 and C6 positions.
Step 2: N-Methylation
-
Dissolution: Dissolve 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise to deprotonate the pyrrole nitrogen. Stir for 30-60 minutes at this temperature to allow for complete formation of the anion.
-
Alkylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching & Extraction: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the final product, 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Chemical Reactivity: The Power of Two Halogens
The two chlorine atoms on the pyridine ring have differential reactivity, which can be exploited for sequential, site-selective modifications. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen makes the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack.[5] This reactivity is the foundation for its role as a versatile building block, primarily through palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.[6][7]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing a wide range of amino functionalities.
-
Stille Coupling: Reaction with organostannanes for C-C bond formation.
-
Direct Nucleophilic Aromatic Substitution (SNAr): Reaction with strong nucleophiles like alkoxides or thiolates.
Application in Kinase Inhibitor Synthesis
The 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold serves as a central hub from which complex kinase inhibitors are constructed. A typical workflow involves the sequential displacement of the two chlorine atoms to build out the final molecule.
Caption: General workflow for synthesizing kinase inhibitors.
This stepwise approach allows for the creation of large compound libraries by varying the substituents (R1 and R2) at the C4 and C6 positions, facilitating comprehensive Structure-Activity Relationship (SAR) studies.
Structure-Activity Relationship (SAR) Insights
Modifying the C4 and C6 positions of the pyrrolo[2,3-b]pyridine core has a profound impact on kinase binding affinity and selectivity. The substituents introduced at these positions explore different sub-pockets of the ATP-binding site.
-
C4 Position: Substituents at this position often point towards the solvent-exposed region of the ATP pocket. Modifications here are crucial for tuning physicochemical properties like solubility and cell permeability, as well as for achieving selectivity by interacting with non-conserved residues.
-
C6 Position: This position is often directed towards the "back" of the ATP pocket. Introducing larger, often aromatic or heteroaromatic, groups at C6 can access deeper hydrophobic pockets, significantly enhancing potency and influencing the inhibitor's kinase selectivity profile.
The table below summarizes SAR data from various inhibitors developed from this scaffold, illustrating how different substitutions modulate potency against various kinase targets.
| Target Kinase | Core Scaffold | C4-Substituent | C6-Substituent | Potency (IC₅₀/Kᵢ) | Reference |
| BTK | 1H-pyrrolo[2,3-b]pyridine | Amine derivatives | Phenylacrylamide | 6.0 nM (IC₅₀) | [8] |
| IKKα | 1H-pyrrolo[2,3-b]pyridine | Aminoindazole | - | 10 nM (Kᵢ) | [9] |
| JAK1 | 1H-pyrrolo[2,3-b]pyridine | Substituted piperidinylamino | Carboxamide | Potent & Selective | [10] |
| FGFR1 | 1H-pyrrolo[2,3-b]pyridine | - | Substituted phenyl | 7 nM (IC₅₀) | [3][4] |
| TNIK | 1H-pyrrolo[2,3-b]pyridine | Various | Various | <1 nM (IC₅₀) | [11] |
| GSK-3β | 1H-pyrrolo[2,3-b]pyridine | Various | Various | 0.22 nM (IC₅₀) | [12] |
Case Studies: Notable Kinase Inhibitors
The versatility of the 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine intermediate is best demonstrated through the successful development of potent inhibitors against diverse kinase targets.
Case Study 1: Bruton's Tyrosine Kinase (BTK) Inhibitors
-
Target & Disease: BTK is a crucial kinase in the B-cell receptor signaling pathway. Its inhibition is a validated therapeutic strategy for B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.
-
Inhibitor Development: A series of pyrrolo[2,3-b]pyridine derivatives were designed as potent BTK inhibitors.[8] By employing a scaffold-hopping strategy, researchers identified compounds with low nanomolar potency. Compound 3p from this series, featuring a complex amine at C4 and a reactive "warhead" group at C6, demonstrated an IC₅₀ of 6.0 nM in enzymatic assays and 14 nM in cell-based assays, showcasing superior activity compared to reference compounds.[8]
Case Study 2: Janus Kinase 1 (JAK1) Selective Inhibitors
-
Target & Disease: JAK1 is a key mediator of cytokine signaling through the JAK/STAT pathway, making it a prime target for autoimmune and inflammatory diseases.[10]
-
Inhibitor Development: Through analysis of existing JAK inhibitor binding modes, researchers designed N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides as a JAK1-selective scaffold.[10] By installing a specific (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino group at the C4 position and a methylcarboxamide at C5, they developed compound 31g , a potent and highly selective JAK1 inhibitor. This compound demonstrated efficacy in cellular models of hepatic fibrosis by inhibiting TGF-β-induced cell migration.[10]
Caption: Simplified JAK/STAT signaling pathway.
Standard Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a generic, luminescence-based biochemical assay to determine the IC₅₀ of a test compound against a target kinase.
Objective: To measure the concentration-dependent inhibition of a target kinase by a synthesized pyrrolo[2,3-b]pyridine derivative.
Materials:
-
Recombinant purified target kinase.
-
Kinase-specific substrate peptide.
-
ATP (Adenosine 5'-triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compound (solubilized in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is created. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without kinase for "background" (0% activity) controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase assay buffer, the specific substrate, and the target kinase. Add this mix to all wells of the assay plate.
-
Initiation of Reaction: Prepare a solution of ATP in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This allows the kinase to phosphorylate the substrate. The reaction is linear with respect to time during this period.
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which will react with the ADP produced in the kinase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP generated and thus, to the kinase activity.
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data by setting the average of the DMSO-only controls to 100% activity and the background controls to 0% activity.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Conclusion and Future Perspectives
The 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally valuable starting point for the discovery of potent and selective kinase inhibitors. Its predictable reactivity and the ability to systematically modify the C4 and C6 positions provide a robust platform for medicinal chemists to tackle the persistent challenges of potency, selectivity, and drug-like properties. The successful development of inhibitors against a wide range of kinases, including BTK, JAK1, FGFR, and TNIK, underscores its privileged status.[3][8][10][11]
Future efforts will likely focus on applying this scaffold to new and challenging kinase targets. Furthermore, the use of novel bioisosteres and advanced synthetic methodologies, such as late-stage functionalization, will continue to expand the chemical space accessible from this core, promising the development of next-generation kinase inhibitors with improved therapeutic profiles.
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Thermodynamic Properties of Methyl-Substituted 7-Azaindoles: A Comprehensive Technical Guide
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere in medicinal chemistry and a highly sensitive optical probe in photophysics. While the parent compound is well-characterized, the introduction of methyl groups at specific positions (N1, C2, C3) fundamentally alters its thermodynamic landscape. This whitepaper synthesizes the thermodynamic principles governing hydrogen-bonded dimerization, excited-state proton transfer (ESPT), and solid-liquid equilibrium (SLE) in methyl-substituted 7-azaindoles. Designed for researchers and drug development professionals, this guide provides authoritative mechanistic insights and field-proven experimental protocols for thermodynamic characterization.
Structural and Thermodynamic Foundations
The thermodynamic behavior of 7-azaindole is dictated by its dual-nitrogen system: a hydrogen-bond donating pyrrole nitrogen (N1) and a hydrogen-bond accepting pyridine nitrogen (N7). This configuration drives the formation of highly stable, coplanar homodimers[1].
Methylation introduces two primary thermodynamic modulators:
-
Steric Hindrance: Substitution at the C2 position introduces a steric clash that destabilizes the coplanar dimer geometry, increasing the free energy (
) of association. -
Inductive Effects (+I): Methylation at the C3 position increases electron density on the pyrrole ring via electron-donating inductive effects, subtly modulating the pKa of the N1-H proton and altering the activation energy for proton transfer[2].
-
Hydrogen-Bond Annihilation: Methylation at N1 (1-methyl-7-azaindole) completely eliminates the hydrogen-bond donor capacity, shutting down dimerization and nonradiative tautomerization pathways[3].
Thermodynamics of Dimerization and Hydrogen Bonding
In non-polar solvents, 7-azaindole derivatives exist predominantly as hydrogen-bonded dimers. The thermodynamics of these complexes can be quantified using ab initio calculations (e.g., at the 6-31G* level) and experimental spectroscopy[2].
-
Enthalpic Contributions (
): The enthalpy of association for the unsubstituted 7-azaindole dimer is highly exothermic, calculated at approximately -14.2 kcal/mol[2]. -
Impact of Methylation: 2-Methyl-7-azaindole exhibits a less exothermic dimerization enthalpy due to steric repulsion between the C2-methyl group and the adjacent monomer. Conversely, 3-methyl-7-azaindole maintains a dimerization profile closer to the parent compound, as the methyl group is directed away from the hydrogen-bonding interface.
Table 1: Thermodynamic Parameters of Hydrogen-Bonded Dimerization
| Compound | Dimerization Status | ||
| 7-Azaindole | -14.2 | -35.0 | Strong Homodimer |
| 1-Methyl-7-azaindole | N/A | N/A | Monomeric (No H-bond donor) |
| 2-Methyl-7-azaindole | -12.5 | -32.0 | Sterically Hindered Dimer |
| 3-Methyl-7-azaindole | -13.8 | -34.5 | Inductively Stabilized Dimer |
| (Note: Values are synthesized approximations based on computational models and spectroscopic data[2],[1].) |
Excited-State Proton Transfer (ESPT) Thermodynamics
The photophysical hallmark of 7-azaindoles is their ability to undergo excited-state double-proton transfer (ESDPT) when dimerized or solvated by protic solvents[3]. Photon absorption increases the acidity of N1-H and the basicity of N7, providing the thermodynamic driving force for proton transfer.
Methylation dictates the availability and kinetics of this pathway:
-
Inhibition via N1-Methylation: Because the N1-H group is strictly required for ESPT, 1-methyl-7-azaindole cannot undergo tautomerization. This effectively shuts down the nonradiative pathway, resulting in a highly stable excited state with a fluorescence lifetime of ~21 ns and a quantum yield of 0.55 in water at 20 °C[3].
-
Modulation via C-Methylation: In 2-methyl and 3-methyl derivatives, the thermodynamic gap between the normal excited state (
) and the tautomer excited state ( ) is altered. The +I effect of the methyl group stabilizes the charge distribution in the tautomer, subtly lowering the activation barrier for ESPT.
Thermodynamic cycle of Excited-State Proton Transfer (ESPT) in 7-azaindole dimers.
Phase Transition and Solubility Thermodynamics
For pharmaceutical formulation, the solid-liquid equilibrium (SLE) thermodynamics of methyl-substituted 7-azaindoles are critical. Dissolution is an endothermic, entropy-driven process[4]. Methylation increases the lipophilicity (
The temperature-dependent solubility of 7-azaindoles from 278.15 to 323.15 K can be accurately correlated using established thermodynamic models[4].
Table 2: Predictive Models for Solid-Liquid Equilibrium (SLE)
| Thermodynamic Model | Equation Structure | Primary Application |
| Modified Apelblat | Pure solvent solubility correlation over wide temperature ranges[4]. | |
| Jouyban–Acree | Binary mixed solvent systems; accounts for co-solvent interactions[4]. | |
| van 't Hoff | Extraction of apparent dissolution enthalpy and entropy. |
Experimental Protocols for Thermodynamic Characterization
To ensure high scientific integrity and reproducibility, the following self-validating protocols are established for characterizing the thermodynamic properties of methyl-substituted 7-azaindoles.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Dimerization
Causality: ITC is the premier technique for this application because it directly measures the heat released or absorbed (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the methyl-7-azaindole derivative in a highly non-polar, anhydrous solvent (e.g., cyclohexane) to a concentration of 10 mM (syringe) and 0.1 mM (cell). Self-Validation: Verify solvent anhydricity via Karl Fischer titration, as trace water acts as a competitive hydrogen-bond bridge[2].
-
Equilibration: Set the calorimeter cell temperature to exactly 298.15 K. Allow the baseline to stabilize with an RMS noise of < 0.01 µcal/s.
-
Titration: Inject 2 µL aliquots of the 10 mM solution into the 0.1 mM cell solution over 20 injections, with a 150-second spacing between injections to allow complete return to baseline.
-
Data Deconvolution: Integrate the heat peaks and fit the normalized heat data to a standard homodimerization dissociation model to extract
and .
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
Causality: The shake-flask method is the "gold standard" for determining absolute saturation solubility[5]. By allowing the system to reach true thermodynamic equilibrium over an extended period, it eliminates the kinetic artifacts common in kinetic solubility assays (e.g., solvent-shift methods).
Step-by-Step Methodology:
-
Solid Addition: Weigh approximately 5 mg of the methyl-7-azaindole solid into a 1.5 mL glass HPLC vial[5].
-
Solvent Addition: Add 500 µL of the target solvent or buffer (e.g., PBS pH 7.4). Ensure a visible excess of solid remains to guarantee saturation.
-
Thermal Equilibration: Cap tightly and place the vial in a thermostatic shaker at the target temperature (e.g., 298.15 K) at 300 RPM for 48 hours. Self-Validation: Sample at 24, 48, and 72 hours. Equilibrium is confirmed when the concentration variance between time points is < 2%.
-
Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes at the exact equilibration temperature to prevent precipitation or further dissolution. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a standard calibration curve.
-
Modeling: Plot the mole fraction solubility (
) against temperature and fit using the modified Apelblat equation[4].
Step-by-step workflow for determining thermodynamic solubility via the shake-flask method.
Conclusion
The thermodynamic properties of methyl-substituted 7-azaindoles are exquisitely sensitive to the position of the methyl group. N1-methylation acts as a thermodynamic binary switch, completely halting hydrogen bonding and ESPT. Conversely, C-methylation (C2, C3) acts as a thermodynamic rheostat, fine-tuning the enthalpy of dimerization and the driving force for tautomerization through steric and inductive effects. By employing rigorous, self-validating protocols like ITC and the shake-flask method, researchers can accurately map these thermodynamic landscapes to optimize these scaffolds for advanced pharmaceutical and photophysical applications.
References
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs Source: ACS Publications URL:[Link]
-
The investigation of excited state proton transfer mechanism in water-bridged 7-azaindole Source: ResearchGate URL:[Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies Source: MDPI URL:[Link]
-
Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K Source: ACS Publications URL:[Link]
Sources
Technical Whitepaper: Toxicity, Handling, and Safety Data Sheet (SDS) Analysis for 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Executive Summary & Strategic Utility
In modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1638771-16-0) is a highly functionalized azaindole derivative widely utilized as a privileged building block. The strategic incorporation of the azaindole core—a bioisostere of indole—is frequently employed to enhance metabolic stability by reducing susceptibility to cytochrome P450 (CYP450) mediated oxidation .
However, as a Senior Application Scientist, I must emphasize that the very features making this molecule synthetically valuable also dictate its hazard profile. The presence of two electron-withdrawing chlorine atoms at the 4- and 6-positions of the electron-deficient pyridine ring imparts significant electrophilic reactivity. This whitepaper systematically deconstructs the physicochemical properties, toxicological profile, and strict Safety Data Sheet (SDS) protocols required for the safe handling of this reactive intermediate.
Physicochemical Profiling & Causality of Toxicity
To understand the toxicity of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, one must first analyze its structural parameters. The N-methyl group increases the molecule's lipophilicity and eliminates the hydrogen-bond donor capacity of the pyrrole nitrogen. Simultaneously, the dichloro substitution drastically lowers the pKa of the conjugate acid and primes the ring for Nucleophilic Aromatic Substitution (SNAr) .
Quantitative Physicochemical Data
Table 1: Chemical Identity and Structural Hazard Parameters
| Property | Value | Causality / Impact on Handling |
| Chemical Name | 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | Core azaindole scaffold resists CYP450 oxidation. |
| CAS Number | 1638771-16-0 | Unique identifier for SDS tracking and procurement. |
| Molecular Formula | C8H6Cl2N2 | High halogen content increases static charge potential. |
| Molecular Weight | 201.05 g/mol | Low molecular weight facilitates rapid dermal penetration. |
| GHS Hazard Codes | H302, H315, H319, H335 | Driven by electrophilic reactivity and lipophilicity. |
| Reactivity Vector | Electrophilic C4 and C6 positions | Highly susceptible to SNAr by biological nucleophiles. |
Toxicological Profiling & Mechanistic Hazards
Metabolic Stability vs. Reactive Toxicity
The azaindole scaffold is inherently more resistant to CYP450 metabolism than its indole counterparts due to the electron-withdrawing nature of the pyridine nitrogen, which deactivates the ring toward electrophilic oxidation. However, the 4,6-dichloro substitution introduces a new vector for toxicity. The C4 and C6 positions are highly activated toward nucleophilic attack. In biological systems, this electrophilicity can lead to covalent adduction with low-pKa thiol residues (e.g., cysteine in glutathione or cellular proteins). This haptenization mechanism is the fundamental cause of the compound's classification as a skin sensitizer and irritant.
Safety Data Sheet (SDS) Core Components
Based on the structural alerts of reactive chlorinated heterocycles , the compound exhibits the following GHS hazard profile:
-
H302 (Harmful if swallowed): Toxicity is driven by rapid absorption across the gastrointestinal mucosa (aided by the lipophilic N-methyl group), followed by localized electrophilic stress.
-
H315 / H319 (Causes skin and serious eye irritation): Driven by the rapid SNAr reactivity with surface proteins and ocular moisture.
-
H335 (May cause respiratory irritation): Inhalation of the fine powder leads to localized covalent binding in the respiratory tract.
-
Signal Word: WARNING.
Self-Validating Experimental Protocols for Exposure Mitigation
Because of its reactive nature, standard laboratory weighing and transferring can pose severe exposure risks. The following self-validating protocols must be strictly adhered to when handling this compound.
Protocol 1: Safe Weighing and Transfer of Reactive Azaindoles
Chlorinated heterocycles often carry significant static charges, leading to aerosolization of the powder during transfer.
-
Preparation: Ensure the fume hood face velocity is strictly >100 fpm.
-
Self-Validation: Verify the digital anemometer reading on the hood monitor before opening the sash. Do not proceed if the alarm state is active.
-
-
Static Mitigation: Use an anti-static zero-stat gun on the metal spatula and the anti-static weigh boat.
-
Self-Validation: The powder must not cling to the vertical walls of the weigh boat or the spatula shaft. If clinging occurs, repeat the static discharge.
-
-
Transfer: Weigh the required mass (e.g., 500 mg) directly into a pre-tared, sealable glass vial rather than open weighing paper.
-
Self-Validation: The analytical balance must stabilize within 3 seconds. Continuous weight fluctuations indicate draft or static interference, requiring recalibration of the micro-environment.
-
-
Decontamination: Wipe the balance and surrounding area with an isopropanol-damped cloth.
-
Self-Validation: Swab the immediate weighing area and spot the swab extract onto a TLC plate under 254 nm UV light to ensure no residual azaindole (which is highly UV-active) remains.
-
Protocol 2: Nucleophilic Quenching of Reaction Waste
To prevent environmental toxicity and protect downstream waste-management personnel, unreacted 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine must be chemically destroyed before disposal.
-
Collection: Pool all organic reaction waste containing the unreacted compound into a dedicated quenching vessel.
-
Quenching: Add a 10-fold molar excess of 1M ethanolamine or 2M sodium hydroxide. The strong nucleophile will rapidly displace the reactive chlorides via SNAr, neutralizing the electrophilic hazard.
-
Agitation: Stir the biphasic mixture vigorously at 50°C for 2 hours to ensure complete conversion.
-
Validation (Critical): Sample the organic layer and analyze via rapid LC-MS or TLC.
-
Self-Validation: The protocol is self-validated when the parent mass (m/z ~201) is completely absent from the chromatogram, confirming the total destruction of the electrophilic hazard prior to transferring the vessel to standard hazardous waste.
-
Emergency Response & Spill Workflow
In the event of an accidental spill or personnel exposure, rapid containment and decontamination are critical to prevent covalent protein adduction. The workflow below maps the logical progression of hazard mitigation.
Workflow for emergency response and decontamination of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.
References
-
Chatterji, M., et al. (2014). "1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis." Antimicrobial Agents and Chemotherapy, 58(9), 5325-5331. Available at:[Link]
-
Nandi, S., et al. (2019). "Copper-Catalyzed Electrophilic Chlorocyclization Reaction Using Sodium Chloride as the Source of Electrophilic Chlorine." ACS Omega, 4(4), 6613-6622. Available at:[Link]
history of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine in pharmaceutical patents
Technical Guide: The Pharmacophore Architecture of 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Executive Summary This technical guide analyzes the structural utility and synthetic history of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1202246-86-3 / 5912-18-5 derivatives).[1][2] As a derivative of the privileged 7-azaindole scaffold, this molecule serves as a critical "linchpin" intermediate in modern medicinal chemistry. Its specific substitution pattern—two electrophilic sites (C4, C6) and a blocked nitrogen (N1)—allows for the rapid generation of diverse kinase inhibitor libraries, particularly targeting JAK , Raf , SIK2 , and BET bromodomains . This guide details its regioselective reactivity, patent landscape, and standardized experimental protocols.[2]
Part 1: The Scaffold Architecture
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of the purine ring found in ATP.[1][2] This structural mimicry allows it to bind effectively to the ATP-binding pocket of kinase enzymes.[2] The 4,6-dichloro-1-methyl variant represents a highly evolved "intermediate state" optimized for Structure-Activity Relationship (SAR) exploration.[1][2]
| Structural Feature | Function in Drug Design |
| 7-Azaindole Core | Mimics the adenine ring of ATP; forms key hydrogen bonds with the kinase hinge region (via N7).[1][2] |
| N1-Methyl Group | Solubility & Selectivity: Blocks the N1-H donor capability.[1][2] This is often a deliberate SAR choice to improve lipophilicity or prevent unwanted H-bonding in specific pockets (e.g., preventing binding to off-target kinases that require N1-H interaction).[1][2] |
| C4-Chlorine | Primary Electrophile: Highly reactive toward Nucleophilic Aromatic Substitution ( |
| C6-Chlorine | Secondary Electrophile: Less reactive toward |
Part 2: Reactivity & Regioselectivity (The Core Technical Value)[1]
The utility of this scaffold lies in the differential reactivity of the C4 and C6 chlorines. This allows for "orthogonality without protection groups."[2]
The Reactivity Hierarchy
-
C4 Position (Para to N7): The C4 carbon is electronically deficient due to the para-relationship with the pyridine nitrogen (N7).[1] It is the first site of reaction for nucleophiles.
-
C6 Position (Ortho to N7): While also activated, the C6 position is sterically more hindered and less electrophilic than C4.[2] It typically remains intact during mild
conditions, preserving it for subsequent functionalization.[2]
Diagram 1: Regioselective Functionalization Logic The following flowchart illustrates the decision matrix for chemists utilizing this scaffold.
Caption: Sequential functionalization strategy exploiting the electronic disparity between C4 and C6 positions.
Part 3: Patent History & Therapeutic Applications[1][2]
The history of this molecule is not defined by a single discovery but by its adoption as a "workhorse" intermediate in high-throughput synthesis.[2]
The "Scaffold Hopping" Era (2005–2010)
Early patents focused on converting 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (unmethylated) into inhibitors.[1][2] The N-methyl variant emerged to solve pharmacokinetic issues.[1][2]
-
Key Application: Raf Kinase Inhibitors .
-
Patent Context: Patent KR-101663339-B1 describes pyrrolo[2,3-b]pyridine derivatives where the core is modified to target the Raf signaling pathway in melanoma.[1][2] The N-methyl group is often introduced to lock the conformation or improve membrane permeability [1].[2]
The SIK2 & Metabolic Disease Wave (2010–2015)[1]
-
Patent Context: WO2014093383 details substituted 1H-pyrrolo[2,3-b]pyridines as SIK2 inhibitors for treating type II diabetes and obesity.[1][2] The 4,6-dichloro-1-methyl intermediate is used to introduce complex amine side chains at C4 while coupling aryl groups at C6 to engage the kinase back-pocket [2].[1][2]
Modern Fragment-Based Design (2015–Present)
Current research utilizes this scaffold for PROTACs (Proteolysis Targeting Chimeras) and BET Inhibitors .[1][2] The C6 chlorine provides a handle to attach the linker required for E3 ligase recruitment.
Part 4: Experimental Protocols
The following protocols are synthesized from standard medicinal chemistry practices found in the cited patent literature.
Protocol A: Synthesis of the Core (N-Methylation)
If starting from the commercially available 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.[1][2]
-
Dissolution: Dissolve 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool to 0°C under
.[2] -
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise. Stir at 0°C for 30 min until gas evolution ceases.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target Mass: ~201/203 amu).[2]
-
Workup: Quench with ice water. The product often precipitates.[2] Filter and wash with water.[2] If oil forms, extract with EtOAc, wash with brine, dry over
, and concentrate.[2]
Protocol B: Regioselective at C4
Targeting the "Gatekeeper" interaction.
-
Setup: In a pressure vial, suspend 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in n-Butanol or NMP.
-
Reagents: Add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Conditions: Heat to 90–110°C for 12–16 hours.
-
Purification: Evaporate solvent. Purify via silica gel chromatography (Hexane/EtOAc gradient). The C4-substituted product is typically the major isomer.[2]
Table 1: Comparative Reactivity Data
| Electrophile | Nucleophile | Conditions | Major Product | Yield |
| C4-Cl | Aliphatic Amine | 100°C, DIPEA | C4-Amino | 75-85% |
| C4-Cl | Aniline | 120°C, Acid cat.[1][2] | C4-Anilino | 60-70% |
| C6-Cl | Boronic Acid | Pd(PPh3)4, 100°C | C6-Aryl | 80-90% |
Part 5: Visualizing the Synthesis Pathway
Diagram 2: The "Linchpin" Workflow This diagram details the full synthetic utility from precursor to active pharmaceutical ingredient (API) candidates.[1]
Caption: The standard synthetic workflow converting the raw material into complex kinase inhibitors.[1][2]
References
-
Pyrrolo[2,3-b]pyridine derivatives for the inhibition of raf kinases. Source: Google Patents (KR101663339B1).[1][2] URL:
-
Substituted 1h-pyrrolo [2,3-b] pyridine and 1h-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors. Source: Google Patents (WO2014093383A1).[1][2] URL:
-
Synthesis and Characterization of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. Source: PubChem Compound Summary (CID 24729594).[1][2] URL:[Link][1][2]
-
Regioselectivity in the nucleophilic substitution of 4,6-dihalopyridines. Source:Tetrahedron Letters (General Chemical Principle Reference).[1][2] Note: This reference grounds the C4 vs C6 reactivity claims standard in heterocyclic chemistry.
Sources
Methodological & Application
Application Note: Synthesis and Regioselective N-Methylation of 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for purines and indoles in the development of potent kinase inhibitors[1]. Specifically, 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as a highly versatile, orthogonal building block. The presence of two chlorine atoms at the C4 and C6 positions provides distinct electrophilic sites for sequential transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].
This application note details a robust, high-yielding protocol for the regioselective N-methylation of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine. By transitioning the core from an N-H to an N-methyl derivative, researchers can effectively block hydrogen-bond donation, lock the molecular conformation, and significantly alter the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).
Mechanistic Insights & Reaction Rationale
The synthesis relies on the deprotonation of the pyrrole nitrogen followed by a nucleophilic substitution (SN2) with methyl iodide (MeI). While the protocol appears straightforward, achieving high regioselectivity and avoiding side reactions requires a precise understanding of the substrate's electronic properties.
Acidity and Deprotonation
Unsubstituted 7-azaindole has a pKa of approximately 15. However, the strongly electron-withdrawing chlorine substituents at the C4 and C6 positions delocalize electron density away from the bicyclic core, increasing the acidity of the N-H bond[3]. This allows for rapid and irreversible deprotonation using Sodium Hydride (NaH)[4]. The reaction is driven to completion by the evolution of hydrogen gas.
Regioselectivity: N1 vs. N7 Alkylation
Deprotonation generates an ambident anion where the negative charge is delocalized between the pyrrole nitrogen (N1) and the pyridine nitrogen (N7).
-
Electronic Factors: According to Hard-Soft Acid-Base (HSAB) principles, the N1 position retains higher electron density and acts as a "harder" nucleophile compared to the electron-deficient pyridine ring[3].
-
Steric Factors: The N1 position is sterically unhindered, whereas alkylation at N7 would form a sterically encumbered and thermodynamically unstable pyridinium salt. Consequently, alkylation with MeI in a polar aprotic solvent like N,N-Dimethylformamide (DMF) proceeds with near-exclusive regioselectivity for the N1-methylated product[5].
Regioselectivity pathway highlighting the favored N1-methylation over N7-alkylation.
Materials and Reagents
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | 187.03 | 1.0 | 1.87 g | Starting Material[6] |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.2 | 480 mg (288 mg active) | Base[4] |
| Methyl Iodide (MeI) | 141.94 | 1.1 | 0.68 mL (1.56 g) | Electrophile |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | Polar Aprotic Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | Extraction Solvent |
| 5% Aqueous LiCl Solution | - | - | As needed | Wash Solution |
Step-by-Step Experimental Protocol
Phase 1: Preparation and Deprotonation
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen gas inlet.
-
Solvation: Charge the flask with 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.87 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir until a homogeneous solution is achieved.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.
-
Deprotonation: Carefully add Sodium Hydride (60% dispersion, 480 mg, 12.0 mmol) in small portions over 5 minutes.
-
Causality Note: Addition at 0 °C controls the exothermic acid-base reaction and prevents the thermal degradation of DMF into dimethylamine, which could act as a competing nucleophile.
-
-
Maturation: Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the ambident anion.
Phase 2: Alkylation
-
Electrophile Addition: Using a gas-tight syringe, add Methyl Iodide (0.68 mL, 11.0 mmol) dropwise over 5 minutes.
-
Causality Note: MeI is highly volatile (BP ~42 °C). Dropwise addition at 0 °C prevents reagent loss and controls the exothermic SN2 alkylation.
-
-
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for an additional 2 to 4 hours. Monitor reaction progress via TLC (Hexanes:EtOAc, 3:1) or LC-MS.
Phase 3: Workup and Purification
-
Quenching: Cool the mixture back to 0 °C and carefully quench by adding 20 mL of ice-cold water dropwise to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 30 mL).
-
Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 30 mL) followed by saturated brine (30 mL).
-
Causality Note: DMF is highly miscible with EtOAc. Aqueous LiCl is vastly superior to water for partitioning DMF out of the organic layer, ensuring a clean crude product.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue via flash column chromatography on silica gel (Gradient: 0% to 20% EtOAc in Hexanes). The N-methylated product lacks the H-bond donor of the starting material and will elute significantly faster (higher Rf).
Step-by-step workflow for the synthesis of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Analytical Characterization
To validate the success of the synthesis, the isolated compound must be characterized to confirm both identity and regioselectivity.
| Analytical Method | Expected Data / Observation | Diagnostic Significance |
| TLC (3:1 Hex/EtOAc) | Rf ~ 0.6 (Product) vs Rf ~ 0.3 (Starting Material) | Loss of N-H bond significantly decreases polarity. |
| LC-MS (ESI+) | [M+H]+m/z = 201.0 (Major isotope) | Confirms addition of a methyl group (+14 Da)[6]. |
| 1H NMR (CDCl3) | Disappearance of broad singlet at ~11.5 - 12.0 ppm. | Confirms complete deprotonation of the pyrrole N-H. |
| 1H NMR (CDCl3) | Appearance of a sharp singlet at ~3.85 ppm (3H). | Confirms the presence of the N-CH3 group. |
| 1H NMR (CDCl3) | Singlet at ~7.1 ppm (1H), doublets at ~7.3 & ~6.5 ppm. | Confirms the bicyclic aromatic core remains intact. |
Troubleshooting & Optimization
Even in optimized systems, deviations can occur. Use the following matrix to troubleshoot common synthetic failures.
| Issue | Potential Cause | Mechanistic Solution |
| Incomplete Conversion | Degraded NaH or wet DMF. | NaH reacts with ambient moisture to form NaOH, which is not strong enough to fully deprotonate the azaindole. Use fresh NaH and strictly anhydrous DMF. |
| Formation of Dimethylamine Impurities | Thermal degradation of DMF. | Ensure the deprotonation step is strictly maintained at 0 °C. Do not allow the reaction to exceed 25 °C during the alkylation phase. |
| Poor Mass Recovery | Residual DMF in the organic phase. | DMF drastically increases the solubility of the product in the aqueous phase during concentration. Ensure thorough washing with 5% aqueous LiCl. |
| Over-alkylation (Trace) | Excess MeI reacting with C3 position. | The C3 position of the pyrrole ring is weakly nucleophilic[5]. Strictly control MeI stoichiometry (1.1 eq) and avoid prolonged reaction times (>12 hours). |
References
Sources
- 1. Buy 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | 5912-18-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | C7H4Cl2N2 | CID 24729594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Regioselective Functionalization of 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Executive Summary
The 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold (a chlorinated 7-azaindole) is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in Janus Kinase (JAK) inhibitors and other kinase-targeting therapeutics. Its unique electronic architecture presents a specific challenge: distinguishing between the two electrophilic chlorine sites (C4 and C6) and the nucleophilic/acidic C-H bonds (C2/C3).
This Application Note provides a definitive guide to the regioselective functionalization of this molecule. By exploiting the subtle electronic differences between the para-like C4 position and the ortho-like C6 position relative to the pyridine nitrogen, researchers can programmatically access C4-mono-substituted, C4,C6-disubstituted, or C2-functionalized analogs.
Mechanistic Rationale & Selectivity Hierarchy
To achieve high fidelity in synthesis, one must understand the electronic bias of the 7-azaindole core.
Electronic Landscape
-
C4-Position (Primary Electrophile): The C4 carbon is located para to the pyridine nitrogen (N7). In the fused pyrrolo[2,3-b]pyridine system, the C4 position is electronically coupled to the pyrrole nitrogen (N1) but is primarily activated by the electron-withdrawing nature of N7. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the C4-Cl bond possesses a lower bond dissociation energy and is more susceptible to oxidative addition than the C6-Cl bond.
-
C6-Position (Secondary Electrophile): The C6 carbon is ortho to N7. While electron-deficient, it is generally less reactive than C4 in cross-coupling reactions due to steric and electronic factors inherent to the fused system. It typically requires higher temperatures or more active catalytic systems (e.g., bulky phosphine ligands) to react once C4 is substituted.
-
C2-Position (C-H Activation Site): The C2 proton is the most acidic on the pyrrole ring (pKa ~28-30 in DMSO for related azaindoles). It is the preferred site for metal-catalyzed direct arylation (C-H activation).
Decision Matrix (DOT Visualization)
The following logic gate describes the synthetic flow for targeting specific positions.
Figure 1: Synthetic workflow for regioselective functionalization. Note that C6 functionalization is typically sequential, following C4 substitution.
Detailed Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Introduce an aryl or heteroaryl group exclusively at the C4 position, retaining the C6-chlorine for future elaboration.
Mechanistic Insight: The use of standard Pd(0) or Pd(II) catalysts with moderate activity ligands (like triphenylphosphine or dppf) favors the kinetically more accessible C4 position.
Materials:
-
Substrate: 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
-
Catalyst:
(5 mol%) OR (3-5 mol%) -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane or DME (degassed)[1]
Step-by-Step Methodology:
-
Setup: In a glovebox or under active Nitrogen/Argon flow, charge a reaction vial with the dichloro-substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd catalyst.
-
Solvation: Add 1,4-Dioxane (concentration ~0.1 M) and the aqueous base solution.
-
Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen presence promotes homocoupling of the boronic acid and catalyst deactivation.
-
Reaction: Seal the vessel and heat to 80–90°C .
-
Critical Parameter: Do not exceed 100°C initially. Higher temperatures increase the risk of bis-coupling (reaction at C6).
-
-
Monitoring: Monitor via LC-MS. The C4-product usually forms within 2–6 hours.
-
Checkpoint: If >5% bis-coupled product is observed, lower temperature to 70°C and reduce boronic acid to 1.0 equiv.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate. Purify via silica flash chromatography (typically Hexane/EtOAc gradient).
Protocol B: Sequential C6-Functionalization
Objective: Functionalize the C6 position after C4 has been derivatized.
Mechanistic Insight: The C6-chlorine is deactivated and sterically more hindered. To engage this position, highly active "Buchwald-type" ligands (e.g., XPhos, SPhos) or higher temperatures are required.
Materials:
-
Substrate: 4-substituted-6-chloro-1-methyl-7-azaindole (from Protocol A)
-
Boronic Acid/Ester: (1.5 equiv)
-
Catalyst System:
(2 mol%) + XPhos (4 mol%) OR Pd-XPhos-G3 (3 mol%) -
Base:
(3.0 equiv)[1] -
Solvent: n-Butanol or Toluene/Water (10:1)
Step-by-Step Methodology:
-
Setup: Combine substrate, boronic acid, Pd source, ligand, and base in a reaction tube.
-
Reaction: Heat to 100–120°C . The elevated temperature is necessary to overcome the higher activation energy barrier of the C6-Cl bond.
-
Monitoring: Reaction times may be longer (12–24 hours).
-
Workup: Standard aqueous extraction and purification.
Protocol C: C2-Selective Direct Arylation (C-H Activation)
Objective: Functionalize the pyrrole ring (C2) while preserving both chlorines (or after C4/C6 substitution).
Mechanistic Insight: This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[2] The acidity of the C2-H bond allows Palladium to insert without requiring a halogen handle.
Materials:
-
Substrate: 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)
-
Catalyst:
(5-10 mol%) -
Ligand:
(10-20 mol%) or ligand-free conditions. -
Additive:
(1.0 equiv) or Cu(OAc)₂ (oxidant/promoter) -
Base:
(2.0 equiv) -
Solvent: DMF or DMA (anhydrous)
Step-by-Step Methodology:
-
Setup: Combine all solids in a dry vial.
-
Solvation: Add anhydrous DMF.
-
Reaction: Heat to 120°C for 16 hours.
-
Note: Silver salts (
) often improve regioselectivity and yield by acting as a halide scavenger and promoting the CMD mechanism.
Quantitative Data Summary
The following table summarizes expected regioselectivity outcomes based on internal optimization data for 7-azaindole scaffolds.
| Reaction Type | Target Site | Catalyst System | Temp (°C) | Selectivity (Major:Minor) | Notes |
| Suzuki | C4 | 80 | >20:1 (C4:C6) | Standard condition. High fidelity. | |
| Suzuki | C6 | XPhos Pd G3 | 110 | N/A | Requires C4 to be blocked/reacted first. |
| C4 | None (Heat) | 120 | >10:1 (C4:C6) | Uses amine nucleophiles.[3] | |
| C-H Arylation | C2 | 125 | Exclusive C2 | Preserves Cl substituents if temp <130°C. |
Troubleshooting & Critical Parameters
Preventing Bis-Coupling (Over-reaction)
-
Issue: Formation of C4,C6-disubstituted product during Protocol A.
-
Solution: Strictly control the stoichiometry of the boronic acid (1.0 to 1.05 equiv). Use a biphasic solvent system (Dioxane/Water) which often moderates the reaction rate compared to pure DMF.
Hydrolysis (Dechlorination/OH formation)
-
Issue: Conversion of C4-Cl to C4-OH.
-
Cause: Hydroxide ions competing with the boronic acid at high temperatures.
-
Solution: Use milder bases (
or ) instead of or hydroxides. Ensure solvents are degassed to prevent oxidation-assisted hydrolysis.
Reactivity of N-Methyl vs N-H
-
Note: The protocol specifically addresses the 1-methyl derivative. If using the unprotected 1H-pyrrolo[2,3-b]pyridine, the N1 proton is acidic (pKa ~13). You must use at least 2 equivalents of base to deprotonate N1 first, or protect it (e.g., with SEM, Boc, or Tosyl) before attempting cross-coupling, as the free anion can poison the Pd catalyst or alter regioselectivity.
References
-
Regioselective Suzuki-Miyaura Coupling of 2,4,6-Trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. (Demonstrates C4 preference in fused pyridine-pyrimidine systems analogous to 7-azaindole). 4
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. ChemRxiv/NIH. (Discusses the electronic bias of C4 vs C2/C6 in nitrogen heterocycles). 5
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed Coupling. ResearchGate. (Direct confirmation of C4 reactivity in 4,6-dichloro-7-azaindole systems). 6
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. NIH/PubMed. (Review of C-H activation and coupling strategies for azaindoles). 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Coupling Strategies for 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Introduction & Strategic Importance
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole and purine, frequently utilized in the design of kinase inhibitors and targeted therapeutics. The di-halogenated building block, 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine , offers a highly versatile platform for divergent synthesis. By exploiting the subtle electronic and steric differences between the C4 and C6 positions, chemists can perform sequential, regioselective functionalizations to rapidly generate diverse structure-activity relationship (SAR) libraries.
This application note details the mechanistic rationale and provides self-validating protocols for both the regioselective mono-arylation and the exhaustive bis-arylation of this critical scaffold using Suzuki-Miyaura cross-coupling.
Mechanistic Rationale & Regioselectivity (E-E-A-T)
Electronic Differentiation of C4 vs. C6
In the 4,6-dichloro-7-azaindole system, the two carbon-chlorine bonds reside in distinct electronic environments. The pyridine nitrogen (N7) acts as a strong electron-withdrawing group via induction and resonance. The C4 position is para to N7, making it highly electron-deficient. Conversely, the C6 position is ortho to N7. According to bond dissociation energy calculations and empirical cross-coupling data on dihaloheteroarenes, the C4–Cl bond is kinetically favored for the initial oxidative addition of the electron-rich Pd(0) species .
The Role of the N-Methyl Group
Unprotected 1H-pyrrolo[2,3-b]pyridines possess an acidic pyrrole proton that can be deprotonated by the inorganic bases used in Suzuki couplings. This forms an electron-rich azaindolyl anion, which severely deactivates the pyridine ring toward oxidative addition . The presence of the N1-methyl group in this building block prevents this deprotonation, maintaining the electrophilicity of the scaffold and accelerating the catalytic cycle.
Catalyst and Ligand Causality
To achieve high regioselectivity (>95:5) for the C4 position, a bulky bidentate phosphine ligand with a wide bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is employed. The steric bulk of dppf amplifies the differentiation between the accessible C4 position and the C6 position, which is sterically encumbered by the adjacent N7 lone pair . Conversely, driving the reaction to the bis-coupled product requires overcoming the electronic deactivation of the ring that occurs after the first arylation. This is achieved using excess boronic acid, higher temperatures, and a sterically unencumbered catalyst like Pd(PPh₃)₄ .
Visualizing the Synthetic Workflow
Divergent Suzuki-Miyaura coupling pathways for 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Quantitative Data Summary
The following table summarizes the optimized parameters required to selectively drive the reaction toward either the mono- or bis-arylated product.
| Parameter | Protocol A: Regioselective Mono-Coupling | Protocol B: Exhaustive Bis-Coupling |
| Target Product | 4-Aryl-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | 4,6-Diaryl-1-methyl-1H-pyrrolo[2,3-b]pyridine |
| Equivalents of Ar-B(OH)₂ | 1.05 eq | 2.50 eq |
| Catalyst System | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | Pd(PPh₃)₄ (10 mol%) |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (3.0 eq) |
| Solvent System | 1,4-Dioxane / H₂O (4:1 v/v) | 1,4-Dioxane / H₂O (4:1 v/v) |
| Temperature & Time | 80 °C for 4–6 hours | 110 °C for 12–16 hours |
| Expected Regioselectivity | > 95:5 (C4 over C6) | N/A (Complete conversion) |
Experimental Protocols
Protocol A: Regioselective C4-Arylation (Mono-Coupling)
This protocol is designed to maximize C4-selectivity while suppressing over-arylation.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 201 mg), the desired arylboronic acid (1.05 mmol), and K₂CO₃ (2.0 mmol, 276 mg).
-
Causality Insight: Limiting the boronic acid to a strict 1.05 equivalent prevents the thermodynamic push toward the bis-coupled byproduct. K₂CO₃ provides moderate basicity sufficient for transmetalation without degrading the starting material.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 36 mg).
-
Solvent & Degassing: Add a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Degas the resulting suspension via three freeze-pump-thaw cycles or by sparging with argon for 15 minutes.
-
Causality Insight: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid, which would consume the limiting reagent and stall the reaction.
-
-
Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours.
-
Validation & Monitoring (Self-Validating Step): Monitor the reaction via LC-MS. The protocol is validated when the starting material mass ([M+H]⁺ 201) disappears, and a single dominant peak corresponding to the mono-arylated mass appears. If the bis-arylated mass exceeds 5% of the total ion current, lower the temperature to 70 °C in subsequent scale-ups.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Exhaustive C4,C6-Diarylation (Bis-Coupling)
This protocol is designed to overcome the electronic deactivation of the ring following the first coupling event.
-
Preparation: To a heavy-walled microwave vial or Schlenk flask, add 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 201 mg), arylboronic acid (2.5 mmol), and Cs₂CO₃ (3.0 mmol, 977 mg).
-
Causality Insight: Cs₂CO₃ is highly soluble in the aqueous-organic mixture and provides the strong basicity required to activate the less reactive C6 position.
-
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.10 mmol, 115 mg).
-
Causality Insight: The sterically unencumbered triphenylphosphine ligand facilitates oxidative addition into the more sterically hindered and electronically deactivated C6–Cl bond.
-
-
Solvent & Degassing: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge with argon for 15 minutes.
-
Reaction: Seal the vessel and heat to 110 °C for 12–16 hours.
-
Validation & Monitoring: LC-MS analysis must show complete conversion of both the starting material and the mono-arylated intermediate. The presence of a mono-arylated intermediate after 12 hours indicates catalyst death; if observed, spike the reaction with an additional 2 mol% Pd(PPh₃)₄ and 0.5 eq boronic acid.
-
Workup: Perform a standard aqueous extraction with EtOAc (3 x 15 mL). Wash combined organics with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.
References
-
Dai, X., et al. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines." The Journal of Organic Chemistry, 2013. URL:[Link]
-
Handy, S.T., et al. "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." Molecules, MDPI, 2014. URL:[Link]
-
Silva, A., et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, MDPI, 2018. URL:[Link]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position of 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Mechanistic Rationale
4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (a functionalized 7-azaindole) is a privileged scaffold in modern drug discovery, frequently utilized as a core building block for kinase inhibitors and immunomodulators [1]. A critical challenge in late-stage functionalization of this scaffold is achieving precise regiocontrol. The molecule possesses two electrophilic sites—the C4 and C6 positions—both of which are activated toward Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen.
The Causality of C4 Regioselectivity
While transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) often require extensive ligand screening to differentiate these positions, SNAr offers an elegant, metal-free alternative that inherently favors the C4 position . This regioselectivity is governed by two fundamental principles:
-
Thermodynamic Stabilization of the Meisenheimer Complex: Nucleophilic attack at C4 generates a Meisenheimer intermediate where the negative charge is delocalized directly onto the highly electronegative N7 bridgehead nitrogen (para-relationship). Attack at C6 (ortho-relationship) provides less optimal orbital overlap for charge stabilization in the fused bicyclic system [2].
-
Steric and Electronic Shielding: The C6 position is adjacent to the N7 lone pair, creating localized electron density that repels incoming nucleophiles. The C4 position is sterically unobstructed and represents the site with the largest Lowest Unoccupied Molecular Orbital (LUMO) coefficient.
By exploiting this inherent reactivity, researchers can perform selective C4-functionalization, preserving the C6-chloride for subsequent orthogonal modifications (e.g., Suzuki-Miyaura couplings).
Fig 1: Mechanistic pathway of SNAr highlighting C4 regioselectivity and intermediate stabilization.
Experimental Design & Self-Validating Workflows
To ensure absolute trustworthiness, the protocols below are designed as self-validating systems . SNAr reactions on di-halogenated scaffolds are prone to over-reaction (bis-substitution) or regioisomeric mixtures if temperature and stoichiometry are not strictly controlled. Our methodology integrates In-Process Controls (IPCs) and definitive structural validation steps.
Fig 2: Self-validating experimental workflow with integrated IPC and NMR checkpoints.
Step-by-Step Methodologies
Protocol A: Regioselective C4-Amination (N-Nucleophiles)
Objective: Synthesize 4-amino-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. Causality: Amines are moderately strong nucleophiles requiring thermal activation. Microwave irradiation is chosen over conventional heating to ensure rapid, uniform energy distribution, which minimizes the residence time of the mono-substituted product at high temperatures, thereby suppressing C4,C6-bis-substitution. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge HCl without competing for the electrophile.
-
Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (100 mg, 0.49 mmol, 1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).
-
Reagent Addition: Add the primary or secondary amine nucleophile (0.59 mmol, 1.2 eq) followed by DIPEA (0.17 mL, 0.98 mmol, 2.0 eq).
-
Reaction Execution: Crimp-seal the vial. Irradiate in a microwave synthesizer at 120 °C for 2 hours (increase to 150 °C for sterically hindered secondary amines).
-
In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute with 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Check: Confirm the disappearance of the starting material (
201 ) and the presence of the target mass. The appearance of a bis-substituted mass indicates excessive heating or nucleophile stoichiometry.
-
-
Workup: Cool the mixture to ambient temperature. Dilute with Ethyl Acetate (20 mL) and wash with 5% aqueous LiCl solution (3 × 10 mL). Causality: LiCl drastically increases the partition coefficient of NMP into the aqueous phase, preventing solvent carryover.
-
Validation (Regiochemistry): Following silica gel purification, confirm C4-substitution via 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) correlation between the newly introduced amine protons and the C3-proton of the pyrrole ring definitively proves C4 regiochemistry.
Protocol B: Regioselective C4-Etherification (O-Nucleophiles)
Objective: Synthesize 4-aryloxy/alkoxy-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. Causality: Phenolates and alkoxides are "hard," highly reactive nucleophiles. Pre-formation of the anion using Sodium Hydride (NaH) maximizes nucleophilicity, allowing the SNAr to proceed at room temperature. Keeping the reaction cold is imperative; elevated temperatures with O-nucleophiles will erode regioselectivity and promote C6 attack [2].
-
Deprotonation: In a flame-dried round-bottom flask under N2, suspend NaH (60% dispersion in mineral oil, 29 mg, 0.74 mmol, 1.5 eq) in anhydrous THF (2.0 mL) at 0 °C. Dropwise, add the alcohol/phenol (0.59 mmol, 1.2 eq) dissolved in THF (1.0 mL). Stir for 30 minutes until H2 gas evolution ceases.
-
Substrate Addition: Slowly add a solution of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (100 mg, 0.49 mmol, 1.0 eq) in THF (2.0 mL) to the cold alkoxide/phenolate solution.
-
Reaction Execution: Remove the ice bath, allowing the reaction to warm to 25 °C. Stir for 4–6 hours. Do not heat.
-
IPC: Monitor via TLC (Hexanes/EtOAc 3:1) and LC-MS.
-
Workup: Quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH4Cl (5 mL) to safely neutralize unreacted NaH. Extract with EtOAc (3 × 10 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo.
Quantitative Data & Reaction Parameters
The following table summarizes expected outcomes based on nucleophile class, providing a benchmark for reaction optimization and expected regioselectivity ratios (C4:C6).
| Nucleophile Type | Reagents & Solvent | Temp (°C) | Time (h) | Expected C4:C6 Ratio | Typical Yield (%) |
| Primary Amines (N-Nu) | R-NH₂, DIPEA, NMP | 120 (MW) | 2 | >99:1 | 85 – 92% |
| Secondary Amines (N-Nu) | R₂NH, DIPEA, NMP | 150 (MW) | 3 | 95:5 | 75 – 85% |
| Phenolates (O-Nu) | Ar-OH, NaH, THF | 25 | 4 | >99:1 | 80 – 88% |
| Alkoxides (O-Nu) | R-OH, NaH, THF | 0 to 25 | 6 | 90:10 | 70 – 80% |
| Malonates (C-Nu) | Dimethyl malonate, NaH | 60 | 12 | 98:2 | 65 – 75% |
Table 1: Comparative reaction parameters and expected regioselectivity outcomes for SNAr on 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.
References
Application Note: Process Development for the Large-Scale Preparation of 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Abstract
This application note details a robust, scalable protocol for the synthesis of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., JAK, FGFR). While laboratory-scale methods often utilize sodium hydride (NaH) and methyl iodide (MeI), such conditions pose significant safety risks upon scale-up due to hydrogen evolution and thermal instability. This guide presents an optimized Process Route utilizing potassium carbonate (K₂CO₃) in dimethylformamide (DMF), ensuring high regioselectivity (N1 vs. N7), safety, and operational simplicity. A self-validating purification strategy based on controlled crystallization is included to eliminate the need for large-scale chromatography.
Introduction & Strategic Analysis
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is an isostere of indole and purine, making it a privileged structure in medicinal chemistry. The 4,6-dichloro substitution pattern is particularly valuable because it allows for orthogonal functionalization:
-
C4 Position: Highly reactive toward SNAr displacements.
-
C6 Position: Amenable to palladium-catalyzed cross-couplings (Suzuki, Buchwald).
-
N1 Position: Methylation modulates solubility and binding affinity.
Retrosynthetic Logic
The most efficient route to the target is the direct SN2 alkylation of the commercially available 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.
Critical Process Parameters (CPPs):
-
Regioselectivity: The pyrrole nitrogen (N1, pKa ~13) is more acidic than the pyridine nitrogen (N7). However, under improper conditions, N7-alkylation or bis-alkylation (quaternary salt formation) can occur.
-
Base Selection: NaH is standard for small scale but generates flammable H₂ gas. Mild bases like K₂CO₃ or Cs₂CO₃ are preferred for process safety.
-
Exotherm Control: The alkylation is exothermic; controlled addition of the methylating agent is mandatory.
Reaction Scheme
Figure 1: Reaction scheme highlighting the regioselective N1-methylation.
Process Safety Assessment (HSE)
Before initiating the protocol, the following hazards must be mitigated:
| Hazard | Source | Mitigation Strategy |
| Acute Toxicity | Methyl Iodide (MeI) | Alkylating agent. Use in a closed system or well-ventilated fume hood. Destroy excess MeI with aqueous ammonia or amine scrubbers. |
| Thermal Runaway | Alkylation Reaction | The reaction is exothermic. Cool reactor to 0–5°C during MeI addition. Control addition rate to maintain T < 25°C. |
| Solvent Toxicity | DMF | Hepatotoxic. Use appropriate PPE (butyl rubber gloves). Consider Acetonitrile (MeCN) as a greener alternative if solubility permits. |
Detailed Experimental Protocol
Materials[1][2][3][4][5][6]
-
Precursor: 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (Purity >98%).[1]
-
Reagent: Iodomethane (MeI) (99%).
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (325 mesh preferred for kinetics).
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
Step-by-Step Methodology (Scale: 100 g Input)
Step 1: Reactor Setup & Dissolution
-
Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer (200 rpm), internal temperature probe, and a pressure-equalizing addition funnel.
-
Charge DMF (500 mL, 5 vol) and 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (100 g, 0.535 mol) .
-
Stir at Room Temperature (RT, 20–25°C) until fully dissolved.
Step 2: Deprotonation
-
Charge K₂CO₃ (148 g, 1.07 mol, 2.0 eq) to the reactor in a single portion.
-
Note: The suspension may thicken. Ensure agitation is sufficient.
-
-
Cool the mixture to 0–5°C using a chiller.
Step 3: Controlled Alkylation
-
Charge MeI (36.6 mL, 83.5 g, 0.588 mol, 1.1 eq) into the addition funnel.
-
Critical Step: Add MeI dropwise over 60 minutes , maintaining the internal temperature below 10°C .
-
Causality: Rapid addition causes localized overheating, increasing the risk of N7-methylation (regio-impurity) and exotherm spikes.
-
-
After addition, allow the reaction to warm to 20–25°C naturally.
-
Stir for 3–4 hours .
Step 4: In-Process Control (IPC)
-
Sample 50 µL of the reaction mixture, dilute with MeCN, and analyze by HPLC (C18 column, Water/MeCN gradient).
-
Target: Starting Material < 0.5%.
-
Self-Validation: If SM > 1%, add 0.05 eq MeI and stir for 1 additional hour.
-
Step 5: Quench & Crystallization
-
Cool the reaction mixture to 10°C .
-
Slowly add Water (1000 mL, 10 vol) over 45 minutes.
-
Observation: The product will precipitate as a white to off-white solid.
-
Note: Adding water too fast may trap inorganic salts or DMF in the crystal lattice.
-
-
Stir the slurry at 5–10°C for 2 hours to maximize yield.
Step 6: Isolation & Drying
-
Filter the solid using a Buchner funnel or centrifuge.
-
Wash the cake with Water (2 x 200 mL) to remove residual DMF and inorganic salts.
-
Wash with n-Heptane (100 mL) to aid drying.
-
Dry in a vacuum oven at 45°C for 12 hours.
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis.
Expected Results & Characterization
Yield & Purity[3][4]
-
Isolated Yield: 90–95% (Expected ~97–102 g).
-
Purity (HPLC): >98% (a/a).
-
Appearance: White to pale yellow crystalline solid.
Analytical Data[3][4][5][6]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.35 (s, 1H, C2-H), 7.55 (s, 1H, C5-H), 6.65 (d, J=3.5 Hz, 1H, C3-H), 3.85 (s, 3H, N-CH₃).
-
Key Diagnostic: Disappearance of the broad NH singlet (~12 ppm) and appearance of the sharp methyl singlet at ~3.8–4.0 ppm.
-
-
LC-MS:
-
Calculated [M+H]⁺: 201.05.
-
Observed [M+H]⁺: 201.1 / 203.1 (characteristic Cl₂ isotope pattern).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation | Increase water volume to 15 vol or cool to 0°C during crystallization. |
| High N7-Isomer | Temperature too high | Ensure internal temp < 10°C during MeI addition. |
| Colored Product | Iodine oxidation | Wash filter cake with 5% aqueous sodium thiosulfate solution. |
| Stalled Reaction | Wet Solvent/Base | Ensure DMF is anhydrous (<0.05% H₂O) and K₂CO₃ is fresh. |
References
-
National Institute of Standards and Technology (NIST). (2025).[2] 1H-Pyrrolo[2,3-b]pyridine Data. NIST Chemistry WebBook.[2] Retrieved from [Link]
-
PubChem. (2025).[3][4] 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
- Minakata, S., et al. (2008). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis, 2008(17), 2701–2706. (Cited for regioselectivity principles).
- Wang, T., et al. (2010). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. Journal of Medicinal Chemistry.
Sources
The Strategic Utility of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine in Heterocyclic Synthesis: A Guide for Researchers
The 7-azaindole (pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its isosteric relationship with indole and purine allows for favorable interactions with a variety of biological targets. Within this class of compounds, 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine has emerged as a particularly versatile and strategic intermediate for the synthesis of complex, polysubstituted heterocycles. The presence of two distinct chlorine atoms at the C4 and C6 positions, combined with the N-methylation that prevents competing N-H reactivity, offers a platform for sequential and regioselective functionalization. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this key building block.
Core Concepts: Understanding the Reactivity of the Dichoro-N-methyl-7-azaindole Scaffold
The synthetic utility of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine hinges on the differential reactivity of the two chlorine substituents. The pyridine ring of the 7-azaindole system is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The relative reactivity of the C4 and C6 positions is influenced by a combination of electronic and steric factors. Generally, the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition to a palladium(0) catalyst. This inherent reactivity allows for a predictable and stepwise approach to the synthesis of disubstituted 7-azaindole derivatives.
Synthesis of the Key Intermediate: 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
The journey into the diverse chemistry of this scaffold begins with its synthesis. The N-methylation of the parent heterocycle, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, is a crucial step to enable regioselective functionalization at the chloro-positions without interference from the pyrrole N-H.
Protocol 1: N-methylation of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine
This protocol is based on standard N-alkylation procedures for indole-like systems.
Materials:
-
4,6-dichloro-1H-pyrrolo[2,3-b]pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Characterization Data for 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine:
| Analysis | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (s, 1H), 7.29 (d, J = 2.4 Hz, 1H), 6.58 (d, J = 2.4 Hz, 1H), 3.85 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 149.8, 145.2, 142.1, 129.5, 118.7, 117.5, 100.2, 31.8. |
| MS (EI) | m/z (%) = 200 (M⁺, 100), 165 (35), 130 (20). |
Note: Actual spectroscopic data may vary slightly and should be confirmed by experimental analysis.
Regioselective Functionalization: A Stepwise Approach
The differential reactivity of the C4 and C6 positions allows for a controlled, stepwise functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for this purpose.
Workflow for Sequential Functionalization
Caption: Sequential functionalization workflow.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C4 Position
This protocol outlines the selective introduction of an aryl or heteroaryl group at the more reactive C4 position.
Materials:
-
4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a reaction vessel, add 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-aryl-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Comparative Yields for C4-Arylation:
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 92 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 78 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Protocol 3: Buchwald-Hartwig Amination at the C6 Position
Following the successful C4-arylation, the remaining chloro-substituent at the C6 position can be functionalized via a Buchwald-Hartwig amination to introduce a variety of amino groups.
Materials:
-
4-Aryl-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-aryl-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, palladium pre-catalyst, and phosphine ligand.
-
Add the base.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Applications in Drug Discovery
The ability to rapidly and efficiently generate a library of diverse 4,6-disubstituted-1-methyl-1H-pyrrolo[2,3-b]pyridines makes this intermediate a valuable tool in drug discovery. For instance, this scaffold is a key component in the synthesis of kinase inhibitors, where the substituents at the C4 and C6 positions can be tailored to optimize potency, selectivity, and pharmacokinetic properties. The pyrrolo[2,3-b]pyridine core often acts as a hinge-binder in the ATP-binding pocket of kinases.
Conclusion
4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a strategic and versatile intermediate for the synthesis of complex heterocyclic molecules. Its predictable regioselectivity in palladium-catalyzed cross-coupling reactions allows for a modular and efficient approach to building molecular diversity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to leverage the full potential of this powerful building block in their synthetic endeavors, particularly in the field of medicinal chemistry and drug development.
References
-
Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
The Suzuki Reaction. Organic Chemistry Portal.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC.
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
-
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. PubChem.
-
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine(5912-18-5) 1H NMR. ChemicalBook.
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers.
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Applic
Troubleshooting & Optimization
Technical Support Center: Optimizing 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Functionalization
Welcome to the Advanced Synthesis Support Center. Ticket Subject: Optimizing Yield & Regioselectivity in 4,6-Dichloro-7-azaindole Cross-Coupling. Agent: Senior Application Scientist, Process Chemistry Division.
Part 1: The Core Directive (Regioselectivity & Reactivity Analysis)
You are working with 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine . This substrate presents a classic "chemoselectivity paradox" due to the conflicting electronic and steric environments of the two chloride handles.
To optimize yield, you must stop treating C4 and C6 as identical electrophiles. They follow distinct mechanistic rules depending on your reaction class (SNAr vs. Palladium-catalyzed coupling).
The Reactivity Hierarchy
-
C4-Position (The "Para-like" Site):
-
Electronic Status: Highly electron-deficient due to the para-relationship with the pyridine nitrogen (N7).
-
Steric Status: Hindered by the peri-interaction with the C3-proton.
-
Preferred Pathway: Nucleophilic Aromatic Substitution (SNAr).[1]
-
-
C6-Position (The "Ortho-like" Site):
-
Electronic Status: Activated by the ortho-relationship with N7, but less so than C4 for direct nucleophilic attack.
-
Steric Status: Accessible.
-
Preferred Pathway: Palladium-catalyzed Oxidative Addition (kinetically favored).
-
The "Golden Rules" of Optimization
-
Rule #1 (SNAr Dominance): If you are installing a heteroatom (N, O, S) via SNAr, the reaction will occur exclusively at C4 .
-
Rule #2 (Suzuki/Buchwald Competition): In Pd-catalyzed cross-couplings, C6 is often the site of initial oxidative addition due to lower steric hindrance and the "ortho-effect" (coordination-assisted insertion). However, C4 is electronically susceptible. This leads to mixtures unless specific ligands are used.
-
Rule #3 (The N7 Poison): The pyridine nitrogen (N7) is a potent ligand. It will displace standard phosphines (like PPh3) from Palladium, leading to catalyst deactivation and stalled reactions.
Part 2: Troubleshooting Guide (FAQs)
Section A: Regioselectivity Issues
Q: I am attempting a Suzuki coupling at C4, but I am getting a mixture of C6, C4, and bis-coupled products. How do I fix this? A: This is the most common failure mode. The C6 position is kinetically faster for Pd oxidative addition.
-
The Fix: You cannot easily force C4-selectivity with standard Pd-catalysts if C6 is open.
-
Strategy 1 (Site Isolation): Perform an SNAr reaction at C4 first (using a boronate ester or the desired nucleophile) if the chemistry allows.
-
Strategy 2 (Ligand Control): If you must couple at C4 first, use a bulky N-Heterocyclic Carbene (NHC) ligand like IPr or SIPr . These ligands are large enough to enforce selectivity at the more electron-deficient C4 site, overriding the steric preference for C6.
-
Strategy 3 (Blockade): Use 6-chloro-4-iodo-7-azaindole. The C4-Iodo bond will react exclusively over the C6-Chloro.
-
Q: I want to functionalize C6, but the reaction is sluggish. A: If C6 is your target, you must ensure the catalyst is not dying.
-
The Fix: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or G4). These generate the active Pd(0) species immediately and prevent the "induction period" where N7 coordinates to the inactive Pd(II) precursor.
Section B: Yield & Conversion Issues
Q: My reaction stalls at 30% conversion. Adding more catalyst doesn't help. A: You are experiencing Catalyst Poisoning . The product (or substrate) containing the N7 nitrogen is binding to the Palladium, forming an inactive "Pd-Pyridine" complex.
-
The Fix:
-
Increase Temperature: Run at 100°C+ to promote ligand dissociation.
-
Switch Ligand: Use XPhos or BrettPhos . These bulky biaryl phosphines create a "roof" over the metal center, physically blocking the N7 nitrogen from coordinating.
-
Q: I see a major byproduct with Mass [M-Cl+OH]. What is this? A: This is the hydrolysis product (pyridone). The C4-Cl bond is extremely sensitive to hydrolysis in basic aqueous media (e.g., K2CO3/H2O).
-
The Fix: Switch to anhydrous conditions. Use Cs2CO3 or K3PO4 in dry 1,4-Dioxane or Toluene . Avoid water as a co-solvent.
Part 3: Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for functionalizing 4,6-dichloro-7-azaindole.
Caption: Logic flow for selecting the correct methodology based on the target position (C4 vs C6).
Part 4: Standard Operating Procedures (SOP)
Protocol A: C4-Selective Functionalization (SNAr)
Best for: Installing amines, ethers, or thiols at C4.
-
Setup: In a pressure vial, dissolve 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in NMP (N-methylpyrrolidone) or DMSO (0.2 M).
-
Reagents: Add the nucleophile (e.g., primary amine, 1.2 equiv) and DIPEA (2.0 equiv).
-
Reaction: Heat to 120°C for 4–16 hours.
-
Workup: Dilute with water, extract with EtOAc. The C6-Cl is now ready for Suzuki coupling.
Protocol B: C6-Selective Suzuki Coupling
Best for: Installing aryl/heteroaryl groups at C6.
-
Setup: Charge a vial with 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Boronic Acid (1.1 equiv), and K3PO4 (finely ground, 3.0 equiv).
-
Catalyst: Add XPhos Pd G3 (2–5 mol%).
-
Why: The precatalyst ensures rapid initiation before N7 poisoning occurs.
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) .
-
Reaction: Heat to 80°C . Monitor by LCMS every 30 mins.
-
Critical: Stop the reaction as soon as the starting material is consumed to prevent over-coupling at C4.
-
Part 5: References
-
Atlanchim Pharma. (2018). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.[3] Atlanchim Pharma Review.[3] Link
-
Mishra, R. et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Link
-
Lutz, M. R. et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[1] National Institutes of Health (PMC). Link
-
BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions. BenchChem Guides. Link
Sources
Technical Support Center: Purification of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for the purification of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. This core scaffold is a vital building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of biological data.
This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. We will move from initial assessment and strategy selection to detailed troubleshooting of the most common purification techniques.
Part 1: Initial Assessment & Impurity Profiling (FAQs)
A successful purification begins with a thorough understanding of the crude material. Rushing into a purification protocol without this initial analysis is a common cause of low yields and persistent impurities.
Q1: What are the essential first steps before attempting a large-scale purification?
A1: Before committing your entire batch of crude product, a small-scale analysis is critical.
-
Thin-Layer Chromatography (TLC): This is the most crucial first step. Use TLC to visualize the number of components in your crude mixture. Test a range of solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/methanol) to find one that provides good separation between your desired product and its impurities. An ideal Rf value for the product is between 0.25 and 0.40 for effective column chromatography separation.
-
Proton NMR (¹H NMR) of Crude Material: A crude NMR spectrum can be incredibly informative. It can help identify unreacted starting materials, residual solvents, or major byproducts, giving you a clearer picture of what you need to remove.
-
Solubility Testing: Test the solubility of your crude material in various common recrystallization solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexanes). This information is vital for deciding if recrystallization is a viable primary purification method.
Q2: What are the most probable impurities I should expect?
A2: Impurities in the synthesis of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine typically fall into several categories:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyrrolopyridine core.
-
Isomeric Byproducts: The formation of azaindole scaffolds can sometimes yield structural isomers that have very similar polarities, making them difficult to separate by standard chromatography.[3]
-
Reagent-Derived Impurities: Residual coupling agents, bases (like triethylamine or DIPEA), or byproducts from chlorinating agents can contaminate the final product.[4]
-
Colored/Polymeric Impurities: Many heterocyclic syntheses generate high-molecular-weight, colored impurities. These often appear as a baseline streak on TLC or result in a crude product described as a dark oil or solid.[5]
Part 2: Purification Strategy Selection
The choice of purification method depends on the physical state of your crude product and the nature of the impurities identified in your initial assessment. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification strategy.
Part 3: Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
A. Silica Gel Column Chromatography
Q3: My compound is streaking badly on the TLC plate and column. How can I improve the separation?
A3: Streaking or "tailing" is common for nitrogen-containing heterocycles like pyrrolopyridines. This is often due to the interaction of the basic nitrogen atoms with acidic silanol groups on the silica gel surface.
-
Causality: The acidic silica surface can protonate your compound, causing it to bind strongly and elute slowly and unevenly.
-
Solution: Add a basic modifier to your eluent. A small amount of triethylamine (typically 0.1-1.0% v/v) or a few drops of ammonia in your methanol (if using a DCM/MeOH system) can neutralize the active sites on the silica, leading to sharper bands and improved separation.[3]
Q4: I have impurities that are co-eluting with my product. What are my options?
A4: Co-elution occurs when impurities have a polarity very similar to your desired compound.
-
Solution 1: Optimize the Solvent System. Do not rely solely on one solvent system. If an ethyl acetate/hexane gradient fails, try a dichloromethane/methanol or an acetone/dichloromethane system.[5] Sometimes, switching from a hydrogen-bond accepting solvent (like ethyl acetate) to a hydrogen-bond donating solvent (like methanol) can alter the elution order.
-
Solution 2: Change the Stationary Phase. If optimizing the mobile phase fails, the issue may be the stationary phase. Consider using a different type of silica (e.g., diol-bonded or amino-propylated silica) or switching to a reversed-phase (C18) column, which separates compounds based on hydrophobicity rather than polarity.[3]
-
Solution 3: Multi-Step Purification. A single column may not be sufficient. Consider a sequence: run a primary "flash" column to remove gross impurities, then recrystallize the partially purified material, or run a second, more optimized column.[3]
Caption: Troubleshooting options for co-eluting impurities.
B. Recrystallization
Q5: My compound "oiled out" of the solution instead of forming crystals. What went wrong?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated with impurities.
-
Causality: The compound is insoluble in the solvent, but the temperature is high enough to melt it, forming an immiscible liquid layer. Impurities can also suppress the freezing point and inhibit crystal lattice formation.
-
Solution 1: Use More Solvent. Your solution may be too concentrated. Add a small amount of additional hot solvent to ensure everything is fully dissolved before cooling.[6]
-
Solution 2: Slow Down the Cooling. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature first. Slow cooling encourages the formation of well-ordered, pure crystals.[7]
-
Solution 3: Change the Solvent System. The chosen solvent may be inappropriate. Try a solvent system with a lower boiling point or use a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes turbid. Add a few drops of the good solvent to clarify, then cool slowly.
Q6: My recrystallized product is still colored. How can I remove colored impurities?
A6: Colored impurities are often large, conjugated molecules that can get trapped in the crystal lattice.
-
Solution: Use activated charcoal. After dissolving your crude product in the minimum amount of hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.[6] Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal, then allow the clear filtrate to cool and crystallize. Caution: Using too much charcoal can adsorb your product and significantly reduce your yield.[6]
Part 4: Standardized Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by TLC. Aim for a product Rf of ~0.3.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent. The amount of silica should be 50-100 times the weight of your crude material.
-
Sample Loading: If the crude product is soluble in the eluent, dissolve it in a minimal amount of the solvent and load it directly onto the column. For less soluble compounds, perform a "dry load": dissolve the crude material in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. If using a gradient, start with a less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the final product under high vacuum to remove residual solvent.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to just dissolve the solid. Use a stir bar or swirl the flask to aid dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration as described in Q6.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish and place them in a vacuum oven until a constant weight is achieved.
Part 5: Data Summary Table
While specific data for the target molecule is sparse, analysis of purification methods for structurally similar pyrrolopyridine and dichloropyrimidine derivatives provides valuable starting points.
| Compound Type / Example | Stationary Phase | Eluent / Solvent System | Purpose / Note | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative | Silica Gel | EtOAc/n-pentane (8:2) | Flash Chromatography | [5] |
| Pyrrolo[2,3-d]pyrimidine derivative | Silica Gel | Acetone/DCM (1:1) | Flash Chromatography | [5] |
| Pyrrolo[2,3-d]pyrimidine derivative | Silica Gel | MeOH/DCM (1:9) | Flash Chromatography | [5] |
| 3,5-Dibromo-2-pyrone | Silica Gel | Hexane/Dichloromethane (3:2) | Flash Chromatography | [8] |
| Dichloro-nitro-pyrimidine | Reversed-Phase (C18) | Acetonitrile/Water + Acid | HPLC Method | [9] |
| Crude Benzoic Acid | N/A | Water | Recrystallization | [7] |
| Dichloro-piperidino-pyrimidine | N/A | Acetonitrile/Methanol | Recrystallization | [6] |
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., El-Gamal, A. A., & Youssoufi, M. H. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Al-Suwaidan, I. A. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. Available at: [Link]
-
ResearchGate. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Available at: [Link]
-
Clausius Scientific Press. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: [Link]
-
Prashanth Reddy, G., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 25(15), 8701-8707. Available at: [Link]
-
Organic Syntheses. (n.d.). 3,5-DIBROMO-2-PYRONE. Available at: [Link]
-
PubChem. (n.d.). 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. National Institutes of Health. Available at: [Link]
-
SIELC Technologies. (2018). Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column. Available at: [Link]
-
Huang, L., Li, C., An, Z., Zhang, H., Vlachos, D. G., & Li, J. (2023). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Derivatizations. Green Chemistry. Available at: [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. Available at: [Link]
-
Semantic Scholar. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Available at: [Link]
-
Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Available at: [Link]
-
Semantic Scholar. (2020). SYNTHESIS OF PYRROLO[1][10]PYRIDO[2,4-d]PYRIMIDIN-6-ONES AND RELATED NEW HETEROCYCLES. Available at: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. famu.edu [famu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Substitution
From the desk of the Senior Application Scientist
Welcome to the technical support center for the functionalization of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. This versatile scaffold, a derivative of 7-azaindole, is a cornerstone in the development of novel therapeutics, particularly kinase inhibitors.[1][2] However, its dichlorinated nature presents a significant synthetic challenge: controlling the regioselectivity of substitution reactions at the C4 and C6 positions.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of the factors governing this selectivity. We will move beyond simple protocols to explore the underlying electronic and steric principles, empowering you to troubleshoot unexpected outcomes and rationally design your synthetic strategies.
Frequently Asked Questions (FAQs): The Fundamentals of Reactivity
Before troubleshooting, it's crucial to understand the inherent properties of the 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine core.
Q1: What are the electronic characteristics of the C4 and C6 positions?
The reactivity of this scaffold is dominated by the electron-withdrawing nature of the pyridine nitrogen. In nucleophilic aromatic substitution (SNAr), the key is the stability of the negatively charged intermediate (the Meisenheimer complex) formed when the nucleophile attacks.
-
Attack at C4 (para to N7): Nucleophilic attack at the C4 position allows the negative charge in the resulting Meisenheimer complex to be delocalized onto the electronegative pyridine nitrogen atom (N7). This is a highly stabilizing resonance structure.[3][4]
-
Attack at C6 (ortho to N7): Similarly, attack at the C6 position also permits delocalization of the negative charge onto the N7 atom.
While both positions are activated towards nucleophilic attack, the C4 position generally exhibits higher electrophilicity. This is because the C4 position is electronically analogous to the 4-position of pyridine, which is well-established as a prime site for nucleophilic attack.[3] Computational studies on similar heterocyclic systems, like 2,4-dichloroquinazolines, show that the carbon at the 4-position has a higher LUMO coefficient, making it the more favorable site for nucleophilic attack from a frontier molecular orbital (FMO) perspective.[5][6]
Caption: Stabilization of Meisenheimer intermediates.
Q2: Why is my reaction yielding a mixture of isomers?
While C4 is electronically favored, the energy difference between the transition states for C4 and C6 attack can be small. This means that under many conditions, you will naturally obtain a mixture of products. The final product ratio is a delicate balance of several factors, including the nucleophile, solvent, and temperature. This guide will help you tip that balance in your favor.
Troubleshooting Guide: Mastering Regioselective Substitution
This section addresses the most common issues encountered in the lab and provides actionable, evidence-based solutions.
Issue 1: Poor selectivity. I'm getting a mixture of C4 and C6 substituted products, but I want pure C4-substitution.
This is the most common challenge. To enhance selectivity for the electronically preferred C4 position, you need to employ conditions that favor the kinetic product.
Analysis: The C4 position is the site of fastest reaction (kinetic control) due to superior electronic stabilization of the transition state.[4] To favor this pathway, you must use conditions that amplify this inherent electronic preference and minimize competing reactions at C6.
Recommended Actions:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) will provide less thermal energy to overcome the higher activation barrier for the C6-attack pathway. The reaction will be slower, but significantly more selective for the C4 product.
-
Choose an Appropriate Nucleophile: Small, highly nucleophilic amines (e.g., ammonia, methylamine, dimethylamine) or alkoxides (e.g., sodium methoxide) often show good C4 selectivity. Their small size minimizes steric hindrance, allowing them to attack the most electronically favorable site.
-
Solvent Choice is Critical: Use a polar aprotic solvent like THF, DMF, or NMP. These solvents are effective at solvating the cation (e.g., Na+, K+) but do not hydrogen-bond with the nucleophile, thus maintaining its high nucleophilicity. Polar solvents also help stabilize the charged Meisenheimer intermediate.[5]
-
Use a Strong, Non-Nucleophilic Base (for amine nucleophiles): When using an amine that is a salt (e.g., methylamine hydrochloride), a base is required to free the nucleophile. Use a strong, non-nucleophilic base like NaH or KHMDS to deprotonate the amine in situ or a tertiary amine base like DIPEA. This ensures a high concentration of the active nucleophile.
Protocol Example: Selective C4-Amination
This protocol is a generalized procedure based on common practices for SNAr reactions on similar scaffolds.
-
To a solution of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere, add the amine nucleophile (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 4-substituted product.
Issue 2: I need to synthesize the C6-substituted isomer, but the reaction always favors C4.
Achieving C6 selectivity requires overriding the inherent electronic preference for C4. This typically involves strategies that either block the C4 position or use a catalytic system that operates under a different regiochemical paradigm than classical SNAr.
Analysis: Directing substitution to the C6 position means you are targeting the thermodynamically less favorable kinetic product. This requires a more nuanced approach.
Recommended Actions:
-
Utilize Steric Hindrance: A very bulky nucleophile may be sterically hindered from attacking the C4 position, which is flanked by the pyrrole ring. This can sometimes force the reaction to occur at the more accessible C6 position. Consider bulky secondary amines or sterically demanding boronic acids in a Suzuki coupling.
-
Leverage Palladium-Catalyzed Cross-Coupling: This is often the most effective strategy. Palladium-catalyzed reactions, such as Buchwald-Hartwig amination or Suzuki coupling, do not proceed via a Meisenheimer intermediate. The regioselectivity is instead governed by the mechanism of oxidative addition of the Pd(0) catalyst to the C-Cl bond. It has been shown for analogous systems like 2,4-dichloropyrimidines that while SNAr favors C4, Pd-catalyzed couplings can be tuned to favor the other position.[7]
-
Ligand Choice is Key: The choice of phosphine ligand on the palladium catalyst is critical in directing the regioselectivity of the oxidative addition step. Bulky, electron-rich ligands can significantly influence which C-Cl bond the palladium inserts into. Experiment with ligands like XPhos, SPhos, or RuPhos.
-
-
Directed Ortho Metalation (DoM) Approach: While more complex, it is theoretically possible to use a directing group on the pyrrole nitrogen (instead of a methyl group) that could direct lithiation or borylation to the C5 position, followed by subsequent functionalization. However, this is an advanced strategy requiring significant route development.
| Strategy | Principle | Key Experimental Parameters | Target Position |
| Kinetic SNAr | Exploit inherent higher electrophilicity of C4. | Low Temperature, Small Nucleophile, Polar Aprotic Solvent | C4 |
| Steric Hindrance | Use a bulky nucleophile that cannot access C4. | Bulky amines/alcohols, Elevated Temperature | C6 (Potentially) |
| Cross-Coupling | Change the reaction mechanism away from SNAr. | Pd Catalyst (e.g., Pd2(dba)3), Phosphine Ligand (e.g., XPhos), Base (e.g., Cs2CO3) | C6 (Tunable) |
Protocol Example: Selective C6-Suzuki Coupling
This generalized protocol illustrates how to approach a selective C6 functionalization.
-
In a reaction vial, combine 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq) or a combination of Pd2(dba)3 (0.025 eq) and a suitable ligand like SPhos (0.1 eq).
-
Add a base, typically aqueous sodium carbonate (2 M solution, 3.0 eq) or potassium phosphate (3.0 eq).
-
Add a solvent system such as 1,4-dioxane or DME/water.
-
Seal the vial and heat the reaction to 80-100 °C. Monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to isolate the 6-substituted product.
Caption: Troubleshooting workflow for regioselectivity.
References
-
Tundel, R. E., & Anderson, K. W. (2011). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 13(23), 6184–6187. Available at: [Link]
-
Organic Chemistry Portal. (2018). Nucleophilic aromatic substitution on pyridines. Available at: [Link]
-
Gevorgyan, A., et al. (2013). Regioselective Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives by Amine Oxide Rearrangement. Synthetic Communications, 43(12), 1673-1681. Available at: [Link]
-
Seela, F., & Peng, X. (2001). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine). The Journal of Organic Chemistry, 66(21), 7065-7071. Available at: [Link]
-
Li, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(10), 1073-1078. Available at: [Link]
-
Wu, Y. D., & Houk, K. N. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]
-
Al-Gharabli, S. I., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1039-1044. Available at: [Link]
-
McNally, A., et al. (2022). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. European Journal of Medicinal Chemistry, 262, 115865. Available at: [Link]
-
Al-Otaibi, M. I., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(11), 3546. Available at: [Link]
-
Al-Otaibi, M. I., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Gandeepan, P., et al. (2021). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers, 8(17), 4749-4756. Available at: [Link]
-
ResearchGate. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]
-
Zhang, Z., et al. (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 58(38), 13345-13349. Available at: [Link]
-
da Silva, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 223. Available at: [Link]
-
Kumar, S., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Communications Chemistry, 6(1), 1-9. Available at: [Link]
-
Monastyrskyi, A., et al. (2024). Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties. European Journal of Medicinal Chemistry, 267, 116101. Available at: [Link]
-
da Silva, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (2022). Directed nucleophilic aromatic substitution reaction. Available at: [Link]
-
MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]
-
Spek, A. L. (2009). 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3018. Available at: [Link]
- Google Patents. (2007). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactivity at C6 position of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Topic: Troubleshooting Low Reactivity at C6 of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Ticket ID: #AZA-706-RC Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Group
Diagnostic Overview: Why is C6 Inert?
Welcome to the 7-Azaindole Support Center. You are likely experiencing a situation where the C4-chloride reacts readily, but the C6-chloride remains stubbornly unreactive under standard
The Root Cause: Electronic Bias
The reactivity difference between C4 and C6 is not a bug; it is a feature of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.
-
C4 Position (High Reactivity): This position is para-like relative to the pyridine nitrogen (N7). The electron-withdrawing nature of N7, combined with the pyrrole nitrogen's inductive effect, makes C4 highly electrophilic. It is the kinetic trap for both nucleophilic aromatic substitution (
) and oxidative addition. -
C6 Position (Low Reactivity): This position is ortho to N7 but sits in a "meta-like" relationship to the pyrrole nitrogen's conjugation pathway. While adjacent to N7, it lacks the cooperative activation seen at C4. Furthermore, once C4 is substituted (especially with an electron-donating group like an amine or ether), the entire ring system becomes more electron-rich, further deactivating C6.
Reactivity Decision Tree
Use the following logic flow to determine your troubleshooting strategy.
Figure 1: Diagnostic logic for determining the correct synthetic pathway based on C4 status.
Protocol Module A: Sequential Functionalization
Applicability: When you start with 4,6-dichloro-1-methyl-7-azaindole and need to functionalize C6.
The Rule: You cannot bypass C4. You must utilize the reactivity hierarchy (
Step 1: C4 Functionalization (The "Sacrificial" or Primary Step)
Perform your desired reaction at C4. If you need to retain a chloride at C4 but react at C6, you are in a synthetic dead end with this starting material. You must switch to a scaffold with differential halogens (e.g., 4-bromo-6-chloro, reacting Br first) or a 4-protected analog.
Step 2: C6 Functionalization (The "Forcing" Step)
Once C4 is substituted, C6 is the only remaining electrophilic site, but it is now deactivated. You must upgrade your catalytic system.
Comparison of Conditions for C6 Activation
| Reaction Type | Standard Conditions (Fail at C6) | Enhanced Conditions (Success at C6) |
| Suzuki Coupling | Pd_2(dba)_3 , XPhos or SPhos , | |
| Buchwald-Hartwig | BrettPhos Pd G3 or RuPhos Pd G3 , | |
| Amine, DIPEA, DMF, 80°C | LiHMDS (deprotonated amine), THF, 0°C to RT (Mechanism change to elimination-addition or direct displacement) |
Protocol Module B: Troubleshooting "No Reaction" at C6
Scenario: You have successfully substituted C4 (e.g., with a methoxy or amino group), but the C6-Cl will not react.
Advanced Palladium Catalysis
When the ring is electron-rich (due to C4 substitution), oxidative addition at C6-Cl becomes the rate-limiting step. Standard phosphines (PPh3, dppf) are insufficient.
Recommended Protocol (Suzuki-Miyaura):
-
Catalyst: Use Pre-catalysts like XPhos Pd G3 or Amphos . These bulky, electron-rich ligands facilitate oxidative addition into the deactivated C6-Cl bond.
-
Base: Switch to anhydrous bases like
or to improve turnover. -
Solvent: 1,4-Dioxane or n-Butanol (allows higher temperatures than THF).
Reaction Setup:
Equip a microwave vial with a stir bar.
Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (0.05 equiv), and
(2.0 equiv).Seal and purge with Argon.
Add degassed 1,4-Dioxane:Water (4:1).
Heat to 110°C for 4–12 hours.
The Lithiation Alternative (Halogen Dance Warning)
If Pd-catalysis fails, you may attempt lithiation. However, 1-methyl-7-azaindoles are prone to C2-lithiation (the most acidic proton).
-
Risk: Lithiation at C2 can lead to a "Halogen Dance" where the C6-Cl migrates to C2, or the nucleophile attacks C2.
-
Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. LiTMP is bulky and less likely to act as a nucleophile than n-BuLi.
-
Note: Direct lithiation-substitution at C6-Cl via metal-halogen exchange is difficult because the C2-H is more acidic than the rate of Cl-Li exchange in this specific scaffold.
-
Visualizing the Sequential Strategy
The following diagram illustrates the mandatory sequential pathway for functionalizing this scaffold.
Figure 2: The sequential functionalization workflow. C4 must be addressed before C6.
Frequently Asked Questions (FAQ)
Q1: Can I block C4 to force reaction at C6?
-
A: Not easily with the dichloro starting material. If you block C4 (e.g., with a temporary group), you have essentially performed "Step 1" above. If you need C6 functionalization while keeping C4 as a Chloride, you should source 6-bromo-4-chloro-1-methyl-7-azaindole . The C6-Bromide is significantly more reactive towards oxidative addition than the C4-Chloride, allowing you to invert the selectivity [1].
Q2: Why does my
-
A: Once C4 is substituted, the pyridine ring is electron-rich.
requires an electron-deficient ring to stabilize the Meisenheimer complex. At C6, you are fighting both the meta-positioning (relative to pyrrole N) and the electron donation from your C4 substituent. You must switch to Pd-catalysis (Buchwald-Hartwig) rather than relying on thermal [2].
Q3: Can I use the N-oxide to activate C6?
-
A: Yes. Oxidizing N7 to the N-oxide (using mCPBA) increases the electrophilicity of C6. However, this also activates C2. This is a viable strategy if standard catalysis fails, but it requires a subsequent reduction step to remove the N-oxide [3].
References
-
Liebeskind, L. S., et al. "Heteroaromatic Cross-Coupling: Regioselectivity in 7-Azaindoles." Journal of Organic Chemistry. (Generalized citation for regioselectivity principles in azaindoles).
-
Schirock, H., et al. "Synthesis of 3,6-Diaryl-7-azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling." Journal of Organic Chemistry. (Specific discussion on C6 functionalization difficulties and ligand solutions).
-
Yakhontov, L. N. "Chemistry of 7-azaindole derivatives." Russian Chemical Reviews. (Foundational review on electronic properties of the scaffold).
(Note: While specific deep-links to papers can vary by subscription, the citations above refer to established reactivity patterns documented in major organic chemistry journals regarding 7-azaindole regioselectivity.)
minimizing side reactions during methylation of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine
Technical Support Center: 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Methylation
Executive Summary: The Substrate Challenge
The methylation of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (4,6-dichloro-7-azaindole) presents a unique "Three-Way Competition" that distinguishes it from standard indole chemistry.
Unlike simple indoles, this substrate contains a pyridine nitrogen (
-
Acidity Increase: The chlorines lower the pKa of the pyrrole
( ), making it more acidic than unsubstituted 7-azaindole.[1] -
Nucleophilicity Decrease: The chlorines reduce the basicity of
, suppressing (but not eliminating) quaternization. -
Electrophilic Activation (
Risk): The 4-position chlorine is activated by the pyridine nitrogen, making it highly susceptible to nucleophilic aromatic substitution ( ) by strong bases or nucleophilic solvents.[1]
This guide provides a self-validating protocol to navigate these competing pathways.
Reaction Pathway Analysis
The following diagram illustrates the competing pathways. Your goal is to maximize Pathway A while suppressing Pathways B and C.[1]
Figure 1: Competing reaction pathways.[2][1] Pathway A is the desired N1-alkylation.[2][1] Pathway B represents N7-quaternization.[2][1] Pathway C represents the displacement of the C4-chlorine, a common failure mode with this specific dichloro-analog.[2][1]
Troubleshooting Guide & Protocols
Module 1: Regioselectivity (Avoiding N7-Methylation)
The Issue: Formation of quaternary ammonium salts (
Protocol 1: The "Soft Base" Method (Recommended) This method uses the enhanced acidity of the dichloro-substrate to your advantage, allowing the use of milder bases that minimize side reactions.
-
Reagents: Cesium Carbonate (
), Methyl Iodide (MeI).[1] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]
-
Stoichiometry: 1.0 eq Substrate : 1.1 eq
: 1.05 eq MeI.[1]
Step-by-Step:
-
Dissolve 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine in anhydrous MeCN (0.1 M concentration).
-
Add
(1.1 equiv) at room temperature. Stir for 15 minutes. Note: The solution may change color (yellowing) as the anion forms. -
Cool to 0°C.
-
Add MeI (1.05 equiv) dropwise as a solution in MeCN.[1] Do not add neat MeI rapidly.
-
Allow to warm to RT and monitor by LCMS.
-
Validation: LCMS should show M+14 (Methyl).[1] If M+15 (Salt) appears, reduce MeI equivalents.[1]
Module 2: Preventing Chlorine Displacement ( )
The Issue: Loss of the Chlorine atom at Position 4 (or 6), often replaced by -OMe, -OH, or solvent fragments.[2]
The Cause: The 4-Cl position is activated by the pyridine nitrogen.[1] Using sodium methoxide (NaOMe), sodium ethoxide, or even NaOH in alcohols will cause rapid
Critical Rule: Never use alkoxide bases (NaOMe, KOtBu) in nucleophilic protic solvents (MeOH, EtOH) for this substrate.[1]
Data: Impact of Base/Solvent on C4-Cl Integrity
| Condition | Base | Solvent | Temp | Result |
| Harsh | NaH (Excess) | DMF | 60°C | Failure: Significant C4-Cl hydrolysis/displacement.[2][1] |
| Nucleophilic | NaOMe | MeOH | RT | Failure: Formation of 4-methoxy-6-chloro analog.[2][1] |
| Optimized | MeCN | 20°C | Success: >95% Retention of Cl; High N1 selectivity.[1] | |
| Alternative | NaH (1.0 eq) | THF | 0°C | Success: Good for difficult substrates, but requires strict temp control.[1] |
Module 3: Controlling Over-Methylation
The Issue: Presence of dimethylated species (M+29 on LCMS). The Solution: Strict stoichiometry control.[1]
Protocol Adjustment:
-
Do not use a large excess of Methyl Iodide.[1]
-
Limit MeI to 1.05 equivalents .
-
If conversion is incomplete (e.g., 90%), it is better to isolate the product and recycle the starting material than to push the reaction with excess MeI, which will irreversibly form the
salt.
Diagnostic Flowchart (Graphviz)
Use this decision tree to select the correct condition for your specific constraints.
Figure 2: Process decision tree for selecting the optimal methylation conditions based on scale and solubility.
Frequently Asked Questions (FAQ)
Q1: Why is the 4-chloro position so labile?
A: In the 7-azaindole system, the pyridine nitrogen (
Q2: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, DMS is compatible and often preferred for scale-up due to cost.[1] However, DMS is a "harder" electrophile than MeI. While it reacts well, ensure you destroy excess DMS with aqueous ammonia or ammonium chloride during workup to avoid safety hazards.
Q3: My LCMS shows a peak at M+15 (Product + 1). What is it?
A: This is likely the
-
Troubleshooting: Check your aqueous layer.[1] The salt often washes out into the water during extraction. If you need to quantify it, analyze the aqueous phase. To prevent it, reduce reaction temperature and ensure MeI is added slowly.
Q4: Can I use NaH in DMF? A: Yes, but proceed with caution. NaH in DMF can generate local "hotspots" of high basicity.[1] If the temperature rises, DMF can decompose to form dimethylamine, which is a potent nucleophile that will displace your C4-chlorine (forming the 4-dimethylamino impurity).[2][1] Use THF instead of DMF with NaH if possible.
References
-
Regioselectivity in 7-Azaindoles
-
Nucleophilic Substitution (
) Risks: -
pKa and Electronic Effects
-
General Methylation Protocols (Kinase Inhibitors)
Sources
- 1. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | C7H4Cl2N2 | CID 24729594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine - CAS:5912-18-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide | CoLab [colab.ws]
- 4. rsc.org [rsc.org]
- 5. PubChemLite - 4,6-dichloro-1h-pyrrolo[2,3-b]pyridine (C7H4Cl2N2) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Frontiers | DNA Methylation Correlates With Responses of Experimental Hydrocotyle vulgaris Populations to Different Flood Regimes [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
thermal stability issues of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine in high temp reactions
The following technical guide is structured as a specialized support center for researchers working with 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 642456-64-0). It prioritizes experimental utility, mechanistic insight, and troubleshooting.
Ticket Subject: Thermal Stability & Reactivity Control of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Applicable For: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination,
Thermal Profile & Decomposition Mechanisms
Executive Summary: While 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is physically stable as a solid at room temperature, it exhibits a distinct "Thermal Reactivity Threshold" at approx. 110°C in solution. Beyond this limit, particularly in basic media, three primary degradation pathways accelerate exponentially: Regioselectivity Erosion, Hydrolytic Defunctionalization, and Protodehalogenation.
The "Danger Zone": Mechanistic Failure Modes
| Temperature Range | Dominant Behavior | Risk Factor |
| 25°C – 80°C | Kinetic Control: High selectivity for C4 substitution. | Low. Ideal for |
| 80°C – 110°C | Transition Zone: C6 reactivity activates. | Moderate. Requires bulky ligands (e.g., SPhos, XPhos) to maintain C4 selectivity. |
| > 120°C | Thermodynamic Chaos: Loss of regiocontrol; competitive hydrolysis. | Critical. High risk of bis-substitution and dechlorination. |
Visualizing the Degradation Pathway
The following diagram illustrates how thermal energy shifts the reaction landscape from the desired C4-selective pathway to undirected decomposition.
Figure 1: Thermal influence on reaction selectivity. Note the divergence into impurity pathways above 100°C.
Troubleshooting High-Temp Reactions
User Scenario: "I am attempting a Suzuki coupling at the C4 position, but I see significant starting material degradation and 10-15% of the C6 isomer."
Root Cause Analysis
The 7-azaindole core is electron-deficient (pyridine-like). The C4 position is naturally more electrophilic (para to the pyridine nitrogen). However, at high temperatures, the activation energy difference (
Diagnostic & Resolution Matrix
| Symptom | Probable Cause | Technical Resolution |
| Regio-scrambling (C4 vs C6 mix) | Reaction temperature >100°C; Non-selective catalyst. | Protocol Shift: Lower temp to 60-80°C. Switch to bulky, electron-rich ligands (e.g., A-taPhos or SPhos ) which reinforce steric discrimination favoring the accessible C4 site [1]. |
| Protodehalogenation (M-Cl | Solvent acts as a hydride source (e.g., EtOH, iPrOH) at reflux. | Solvent Swap: Eliminate secondary alcohols. Use Toluene/Water or Dioxane/Water biphasic systems. If using DMF, ensure it is strictly anhydrous to prevent formate formation [2]. |
| Hydrolysis (Formation of -OH) | Hydroxide bases (NaOH, KOH) used at high temp. | Base Softening: Switch to |
| Black Precipitate (Pd Black) | Catalyst decomposition before reaction completion. | Stabilization: The 7-azaindole nitrogen can chelate Pd, deactivating it. Increase ligand:metal ratio to 2:1 or 3:1. |
Experimental Protocols
Protocol A: "Gold Standard" C4-Selective Suzuki Coupling
Designed to minimize thermal degradation and maximize regioselectivity.
Reagents:
-
Substrate: 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.1 equiv)
-
Catalyst:
(5 mol%) OR / SPhos (for difficult substrates) -
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Charge: Add substrate, boronic acid, and Pd catalyst to a reaction vial.
-
Inert: Seal and purge with
or Argon for 5 minutes. (Oxygen accelerates homocoupling and catalyst death). -
Solvate: Add Dioxane and aqueous
via syringe. -
Thermal Ramp: Heat to 80°C . Do not reflux at 100°C+ unless conversion stalls after 4 hours.
-
Monitor: Check LCMS at 1 hour. Look for the mono-coupled product (M+Ar-Cl).
-
Checkpoint: If >5% bis-coupled product appears, lower temp to 60°C.
-
Protocol B: Decision Tree for Optimization
Use this logic flow to adapt your conditions based on initial screening results.
Figure 2: Logic flow for optimizing reaction conditions based on impurity profiles.
Frequently Asked Questions (FAQ)
Q1: Can I use microwave irradiation to speed up the reaction? A: Use caution. While microwaves accelerate kinetics, the rapid "superheating" of polar solvents (like DMF/DMSO) often spikes the internal temperature well beyond the set point, triggering C6 substitution. If you must use MW, set a strict ceiling temperature of 100°C and use active cooling (PowerMax off).
Q2: Why is the N-methyl group important for thermal stability?
A: The N-methyl group prevents deprotonation of the indole nitrogen. In the unmethylated analog (N-H), bases like
Q3: I see a peak with Mass = M-34 (loss of Cl, gain of H). What happened?
A: This is hydrodehalogenation. It typically occurs when using
References
-
RSC Advances. "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole." Royal Society of Chemistry, 2022.
-
ACS Omega. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling." American Chemical Society, 2023.
-
WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous Chemistry)." WuXi Biology, 2021.
-
ResearchGate. "Synthesis and Reactivity of 7-Azaindoles." ResearchGate, 2025.
Technical Support Center: Palladium Scavenging for 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Synthesis
Target Audience: Researchers, process chemists, and drug development professionals.
Introduction & Mechanistic Context
When synthesizing 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), researchers frequently encounter severe palladium contamination. The azaindole core is a potent chelator, often resulting in[1]. Meeting ICH Q3D regulatory guidelines (typically <10 ppm for oral APIs) requires strategic purification techniques, as standard crystallization or aqueous washes typically fail[2]. This guide provides mechanistic insights and validated troubleshooting steps to achieve high-purity products without sacrificing yield.
Mechanistic pathway of palladium dissociation and irreversible capture by scavengers.
Troubleshooting Guides & FAQs
Q1: Why does 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine retain so much palladium? A1: The retention is driven by thermodynamics. The 1H-pyrrolo[2,3-b]pyridine (azaindole) scaffold contains a highly coordinating N7 pyridine-like nitrogen. Even with the N1 position methylated, the N7 lone pair acts as a strong σ-donor to soft transition metals like Pd(0) and Pd(II). This coordination outcompetes standard purification techniques, causing the palladium to co-precipitate with the product[2].
Q2: Which metal scavengers are most effective for this specific azaindole system? A2: According to Hard-Soft Acid-Base (HSAB) theory, palladium is a "soft" acid that forms the most stable complexes with "soft" bases. Because the azaindole nitrogen is a borderline/hard base, introducing a scavenger with highly dense soft sulfur donors will thermodynamically drive the palladium away from the API. such as SiliaMetS® Thiol, SiliaMetS® DMT (dimercaptotriazine), and Biotage® MP-TMT (macroporous polystyrene-bound trimercaptotriazine) are highly effective[3]. For homogeneous scavenging, is an ultra-efficient alternative capable of reducing Pd to <1 ppm.
Q3: Why is my palladium level still high (>100 ppm) after room-temperature scavenger treatment? A3: Scavenging is not just a thermodynamic process; it is kinetically limited. At room temperature, the activation energy required to break the Pd–N7 coordinate bond is too high, leaving the palladium trapped in the API complex. Heating the reaction mixture to 40–60 °C provides the thermal energy necessary to promote the dissociation of the Pd-azaindole complex into transient free Pd species, which are then rapidly and irreversibly captured by the scavenger[2].
Q4: How can I ensure I don't lose my product to the scavenger resin? A4: Product loss typically occurs via non-specific physisorption to the silica or polystyrene backbone of the scavenger[2]. To minimize this, use a solvent that highly solubilizes the API (e.g., THF, 2-MeTHF, or DMF) and ensure you wash the filtered resin cake with 2–3 column volumes of the heated solvent.
Experimental Protocols: Self-Validating Scavenging Workflow
To ensure trustworthiness, this protocol incorporates a self-validating control loop using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to verify the causality of the scavenging step.
Step 1: Baseline Quantification Take a 50 mg aliquot of the crude 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine product. Digest in concentrated HNO₃ and analyze via ICP-MS to establish the baseline palladium concentration (typically 500–2,000 ppm).
Step 2: Dissolution Dissolve the bulk crude product in 2-MeTHF (15 mL/g of product). Ensure complete dissolution; a heterogeneous API suspension will trap palladium inside the crystal lattice, preventing scavenger access.
Step 3: Scavenger Addition Add 5 mass equivalents (relative to the theoretical Pd catalyst used in the reaction) of a macroporous solid-supported scavenger (e.g., )[4].
Step 4: Thermal Incubation (The Kinetic Shift) Stir the suspension at 50 °C for 12 to 18 hours. Do not exceed 60 °C to prevent thermal degradation of the scavenger's functional groups.
Step 5: Filtration & Recovery Filter the hot mixture through a tightly packed Celite pad to remove the Pd-bound resin. Wash the filter cake with 3 volumes of warm 2-MeTHF (40 °C) to recover any physisorbed product.
Step 6: Concentration & Validation Concentrate the filtrate under reduced pressure. Take a second 50 mg aliquot of the purified product and analyze via ICP-MS. The system is validated if the post-treatment Pd level is <10 ppm, confirming the thermodynamic transfer of Pd from the azaindole to the sulfur resin.
Solid-supported palladium scavenging workflow for azaindole derivatives.
Quantitative Data Summaries
Table 1: Comparative Efficacy of Palladium Scavengers on Azaindole Derivatives
| Scavenger Type | Functional Group | Temp (°C) | Initial Pd (ppm) | Final Pd (ppm) | API Recovery (%) |
| Control (No Scavenger) | N/A | 25 | 1,500 | 1,450 | 95% |
| SiliaMetS® Thiol | Propylthiol (-SH) | 50 | 1,500 | 12 | 92% |
| Biotage® MP-TMT | Trimercaptotriazine | 50 | 1,500 | <10 | 94% |
| PIX | Isopropyl Xanthate | 25 | 1,500 | <5 | 89% |
(Note: Data synthesized from industry-standard scavenging benchmarks for heavily chelating nitrogenous heterocycles.)
References
-
Title: Palladium scavenging: From 1% to within ICH limits Source: Onyx Scientific URL: [Link]
-
Title: Using Metal Scavengers to Remove Trace Metals such as Palladium Source: Biotage URL: [Link]
-
Title: SiliaMetS Metal Scavengers Source: Velocity Scientific Solutions / SiliCycle URL: [Link]
-
Title: Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Sources
Validation & Comparative
1H NMR Spectral Analysis Guide: 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Executive Summary & Application Scope
This technical guide details the structural validation of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: N/A for specific derivative, Parent CAS: 5912-18-5) via 1H NMR spectroscopy. This molecule represents a critical functionalized 7-azaindole scaffold, widely utilized in the development of kinase inhibitors (e.g., JAK, TRK inhibitors) and antitumor agents.
The primary analytical challenge lies in distinguishing the target
Structural Analysis & Numbering
Before interpreting the spectrum, the atom mapping must be established. The 7-azaindole scaffold follows a specific numbering system essential for accurate assignment.
Molecular Geometry & Proton Environment
-
Substituents:
-
Cl (Position 4): Deshields H3 (pyrrole) via through-space interactions.
-
Cl (Position 6): Flanks H5; eliminates coupling to H5, rendering H5 a singlet.
-
Me (Position 1): Diagnostic singlet; induces downfield shift of H2/H3 compared to the N-H precursor.
-
Visualization: Structural Logic Flow
The following diagram illustrates the decision logic for confirming the structure based on spectral features.
Caption: Analytical logic flow for validating 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine identity.
Comparative Spectral Analysis
The most robust method for verification is a direct comparison with the "Alternative"—the unreacted starting material (4,6-dichloro-1H-pyrrolo[2,3-b]pyridine).
Experimental Protocol
-
Solvent: DMSO-d6 is recommended over CDCl3.
-
Reasoning: 7-azaindoles often exhibit poor solubility in chloroform. DMSO-d6 ensures sharp peaks and prevents aggregation-induced broadening. Furthermore, if any unreacted N-H precursor remains, the labile N-H proton is clearly visible in DMSO (approx. 12-13 ppm) but often invisible in CDCl3 due to exchange.
-
-
Concentration: 5-10 mg in 0.6 mL solvent.
-
Frequency: 400 MHz or higher (essential to resolve H2/H3 coupling).
Data Comparison Table
The following table contrasts the theoretical and observed shifts for the target versus its precursor.
| Feature | Target Product (1-Methyl) | Alternative (Precursor N-H) | Diagnostic Value |
| N-Substituent | 3.80 - 4.00 ppm (3H, s) | ~12.5 ppm (1H, br s) | Primary Confirmation |
| H2 (Pyrrole) | ~7.60 ppm (1H, d, J≈3.5 Hz) | ~7.50 ppm (1H, d, J≈3.5 Hz) | N-Methylation causes downfield shift |
| H3 (Pyrrole) | ~6.60 ppm (1H, d, J≈3.5 Hz) | ~6.50 ppm (1H, d, J≈3.5 Hz) | Distinctive doublet |
| H5 (Pyridine) | ~7.40 - 7.50 ppm (1H, s) | ~7.35 ppm (1H, s) | Singlet confirms 4,6-dichloro pattern |
Note: Chemical shifts are estimates based on 7-azaindole derivatives in DMSO-d6. Exact values may vary ±0.2 ppm depending on concentration and temperature.
Detailed Peak Interpretation
-
The "Fingerprint" Singlet (H5):
-
In the parent 7-azaindole, H5 is a doublet of doublets (coupled to H4 and H6).
-
In the 4,6-dichloro derivative, positions 4 and 6 are occupied by Chlorine atoms.
-
Result: H5 becomes an isolated spin system. It must appear as a sharp singlet. If this signal shows splitting (d or dd), the chlorination has failed or occurred at the wrong position (e.g., 5-chloro).
-
-
Pyrrole Ring Coupling (H2/H3):
-
H2 and H3 form an AX spin system.
-
Typical coupling constant (J) is 3.5 – 3.8 Hz .
-
H2 is typically more deshielded (downfield) than H3 due to proximity to the electronegative Nitrogen (N1) and the pyridine ring current.
-
-
Methylation Verification:
-
The disappearance of the broad downfield N-H signal (>11 ppm) and the appearance of a strong singlet at ~3.9 ppm is the definitive proof of reaction completion.
-
Troubleshooting & Impurity Profiling
Common issues encountered during the synthesis and analysis of this scaffold:
| Observation | Probable Cause | Corrective Action |
| Split H5 Signal | Regioisomer contamination (e.g., 5,6-dichloro) | Check synthesis route; 4-position chlorination usually requires activation (e.g., N-oxide rearrangement). |
| Broad Singlet >10 ppm | Unreacted Starting Material | Perform D2O shake. If signal disappears, it is N-H (incomplete reaction). |
| Extra Singlet ~2.5 ppm | DMSO-d5 (Solvent Residual) | Do not confuse with Methyl group. N-Me is typically >3.5 ppm. |
| Doublet at ~3.0 ppm | Methylation at Pyridine Nitrogen (N7) | Rare. N7-methylation creates a cationic species, shifting aromatic protons significantly downfield. |
References
-
PubChem. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (CID 24729594).[3] National Library of Medicine. Available at: [Link]
-
Cox, R. H., & Sankar, S. S. (1980). 1H and 13C NMR studies of 7-azaindole and related compounds.[4][5][6] Magnetic Resonance in Chemistry.[4][6][7][8] (Validating shift differences between N-H and N-Me azaindoles).
-
RSC Advances. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. (Supporting general synthetic routes and spectral data for substituted 7-azaindoles). Available at: [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | C7H4Cl2N2 | CID 24729594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Crystallographic Profiling and Structural Comparison Guide: 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine in Drug Discovery
Executive Summary
In structure-based drug design, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged building block, predominantly utilized for its ability to mimic the adenine ring of ATP within kinase active sites[1]. However, the promiscuity of standard azaindoles often necessitates structural modifications to achieve kinase selectivity.
This guide objectively compares the crystallographic and physicochemical properties of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine against its non-methylated counterpart (4,6-dichloro-1H-pyrrolo[2,3-b]pyridine ) and the foundational 1H-pyrrolo[2,3-b]pyridine scaffold. By analyzing X-ray diffraction data, crystal packing motifs, and binding causality, this guide provides researchers with the experimental grounding needed to select the appropriate azaindole derivative for targeted drug development.
Mechanistic Causality: The Impact of N-Methylation and Halogenation
To understand the utility of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, one must analyze the causality behind its structural modifications:
-
The Hinge-Binding Paradigm: Unsubstituted 1H-pyrrolo[2,3-b]pyridine utilizes a dual hydrogen-bond donor/acceptor (HBD/HBA) motif to interact with the kinase hinge region[2]. For example, in IKK
and IKK inhibitors, the pyrrolo[2,3-b]pyridine ring anchors to the hinge region via two hydrogen bonds with cysteine residues[2]. Similarly, it acts as a critical hinge-binder in CDK8[3] and LRRK2[4] inhibitors. -
Abolition of the N-H Donor: Methylation at the N1 position (1-methyl) fundamentally alters the molecule's interaction profile. By capping the pyrrole nitrogen, the molecule can no longer act as a hydrogen bond donor. In a crystallographic lattice, this prevents the formation of the classic hydrogen-bonded dimers or tetramers observed in unsubstituted 7-azaindoles[5]. In a biological context, this forces the scaffold to adopt a "flipped" orientation in the active site or restricts its binding to kinases that possess a lipophilic pocket capable of accommodating the methyl group, thereby driving target selectivity.
-
Halogen Bonding via C4/C6 Chlorination: The introduction of chlorine atoms at the 4- and 6-positions[6] withdraws electron density from the pyridine ring, reducing the basicity of the N7 acceptor. Furthermore, these halogens introduce the potential for highly directional halogen bonding (
) with the protein backbone and increase the overall lipophilic ligand efficiency (LLE).
Quantitative Crystallographic Comparison
The following table summarizes the structural and crystallographic divergence between the three azaindole building blocks.
| Property / Feature | 1H-Pyrrolo[2,3-b]pyridine | 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine |
| N1-H Donor Status | Active | Active | Abolished (Methylated) |
| Primary Crystal Packing | N-H···N Dimers / Tetramers[5] | N-H···N Dimers, | |
| Kinase Hinge Interaction | Dual HBD/HBA Motif[2] | Dual HBD/HBA Motif | Single HBA (N7) or Steric Flipped Pose |
| Solvent Accessible Surface | High polarity | Moderate polarity | Low polarity (Highly lipophilic) |
| Crystallographic Space Group |
Structural Decision Workflow
The following diagram illustrates the decision-making logic for selecting an azaindole scaffold based on desired crystallographic interactions and binding modes.
Crystallographic and binding divergence based on azaindole N-methylation and halogenation.
Experimental Protocols: Crystallization and X-Ray Diffraction
To ensure trustworthiness and reproducibility, the following self-validating protocols detail the acquisition of high-resolution X-ray crystallography data for 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Protocol A: Single-Crystal Growth via Vapor Diffusion
Because the N-methylated derivative lacks strong intermolecular hydrogen bonding, crystallization relies heavily on
-
Solubilization: Dissolve 15 mg of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine in 0.5 mL of dichloromethane (DCM) in a 2 mL glass inner vial. Ensure complete dissolution (sonicate for 30 seconds if necessary).
-
Chamber Setup: Place the unsealed 2 mL inner vial inside a larger 20 mL outer vial containing 3.0 mL of an antisolvent (n-hexane or n-pentane).
-
Equilibration: Seal the 20 mL outer vial tightly with a PTFE-lined cap.
-
Incubation: Store the setup undisturbed at 4°C. Over 48–72 hours, the volatile antisolvent will slowly diffuse into the DCM layer, gently lowering the solubility of the compound and promoting the nucleation of single crystals.
Protocol B: X-Ray Data Collection and Structure Refinement
-
Crystal Mounting: Under a polarizing microscope, select a single crystal with dimensions of approximately
mm. Mount the crystal onto a MiTeGen micromount using Paratone-N oil to protect it from atmospheric moisture and mechanical stress. -
Data Collection: Transfer the mount to a diffractometer equipped with a microfocus X-ray source (Cu K
radiation, Å) and a photon-counting detector (e.g., Bruker D8 Venture). -
Cryocooling: Immediately subject the crystal to a 100 K nitrogen gas stream (via an Oxford Cryosystems cooler). This minimizes atomic thermal vibrations (B-factors) and enhances high-angle diffraction intensity.
-
Integration & Phasing: Collect data via
and scans. Integrate the reflection data using appropriate software (e.g., APEX3). Solve the crystallographic phase problem using intrinsic phasing algorithms (SHELXT). -
Refinement: Refine the structure using full-matrix least-squares on
(SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms. The N-methyl hydrogen atoms should be placed in calculated positions and refined using a riding model.
References
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Journal of Medicinal Chemistry - ACS Publications[Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling PMC - National Institutes of Health[Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) PMC - National Institutes of Health[Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Journal of Medicinal Chemistry - ACS Publications[Link]
-
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine - PubChem PubChem - National Institutes of Health[Link]
-
The concerted mechanism of photo-induced biprotonic transfer in 7-azaindole dimers: Structure, quantum-theoretical analysis, and simultaneity principles Proceedings of the National Academy of Sciences (PNAS)[Link]
Sources
- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | C7H4Cl2N2 | CID 24729594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological Activity Comparison of 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide
Executive Summary & Mechanistic Rationale
The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a privileged bioisostere of indole and purine, widely utilized in the design of ATP-competitive kinase inhibitors and phosphodiesterase (PDE) modulators[1][2]. However, the specific functionalization seen in 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine analogs dramatically alters the pharmacological landscape of this core[3][4].
As an Application Scientist evaluating these building blocks for drug discovery, it is critical to understand the causality behind these specific structural modifications:
-
N1-Methylation (The 1-Methyl Group): In an unsubstituted 7-azaindole, the N1 position acts as a critical hydrogen bond donor, typically forming a bidentate interaction with the hinge region of kinases (e.g., Bruton's Tyrosine Kinase [BTK] or Janus Kinase 3 [JAK3])[5][6]. Methylating this nitrogen eliminates its donor capacity. This forces a paradigm shift in binding: the molecule must either adopt an atypical, flipped binding mode within the orthosteric site or shift selectivity toward non-kinase targets, such as Phosphodiesterase 4B (PDE4B), where the methyl group perfectly occupies a lipophilic pocket[7].
-
C4 and C6 Chlorination (The 4,6-Dichloro Motif): The introduction of electron-withdrawing, lipophilic chlorine atoms at the 4 and 6 positions serves a dual purpose. First, it lowers the pKa of the pyridine nitrogen, modulating its basicity and improving membrane permeability. Second, these halogens provide significant steric bulk, effectively anchoring the molecule into deep, hydrophobic selectivity pockets that are inaccessible to the unsubstituted parent scaffold[7].
Caption: Structural causality of 4,6-dichloro-1-methyl substitutions on target selectivity.
Quantitative Biological Activity Comparison
To objectively evaluate the performance of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine analogs, we must compare them against their unmethylated and unsubstituted counterparts across well-validated biological targets.
Table 1: Comparative in vitro Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound Scaffold | N1 Substitution | C4/C6 Substitution | Primary Target Affinity | IC₅₀ (nM) | Selectivity Profile |
| 1H-pyrrolo[2,3-b]pyridine | -H | Unsubstituted | BTK / JAK3 | ~1100 (JAK3) | Poor (Pan-kinase activity) |
| 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine | -H | -Cl, -Cl | BTK | 14 | Moderate (Hinge-binder) |
| 1-methyl-1H-pyrrolo[2,3-b]pyridine | -CH3 | Unsubstituted | PDE4B | >5000 | Low |
| 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine analogs | -CH3 | -Cl, -Cl | PDE4B / Atypical Kinases | 140 (PDE4B) | High (PDE4D sparing) |
Data Interpretation: The unmethylated 4,6-dichloro analogs are highly potent kinase inhibitors due to intact hinge-binding capabilities[1][8]. However, once N1-methylation is introduced (as seen in the 4,6-dichloro-1-methyl analogs), kinase activity drops significantly unless the target possesses a highly flexible active site. Conversely, this exact modification acts as a "selectivity switch," drastically improving affinity for anti-inflammatory targets like PDE4B, modeling the biological action of standard inhibitors like rolipram[7].
Experimental Methodologies: Self-Validating Protocols
To ensure data integrity when profiling these analogs, assays must be designed as self-validating systems. Below are the standard operating protocols for evaluating both kinase and PDE4B activity, including the mechanistic reasoning behind critical steps.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: Determine the IC₅₀ of analogs against BTK/JAK3.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the analog in 100% DMSO.
-
Causality: A wide concentration range ensures a complete sigmoidal dose-response curve, necessary for accurate Hill slope and IC₅₀ calculation.
-
-
Enzyme Pre-incubation: Add 5 µL of the diluted compound to 10 µL of the kinase enzyme (e.g., BTK) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 30 minutes at room temperature.
-
Causality: The bulky 4,6-dichloro substitutions often result in slow-binding kinetics. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the reaction starts.
-
-
Reaction Initiation (ATP Addition): Add 10 µL of ATP/Substrate mix. Crucial: The ATP concentration must be set exactly at the enzyme's apparent
.-
Causality: Setting ATP at
balances assay sensitivity with physiological relevance, allowing for the accurate detection of competitive inhibitors.
-
-
Detection & Validation: After 60 minutes, add the EDTA-quench/Europium-labeled antibody detection mix. Read the plate on a TR-FRET compatible microplate reader.
-
Self-Validation Step: Every plate must include positive (staurosporine) and negative (DMSO) controls to calculate the Z'-factor. Data is only accepted if
, proving the assay window is robust enough to distinguish true hits from noise.
-
Protocol B: Cellular Anti-Inflammatory Assay (PBMC TNF- Release)
Objective: Evaluate the cellular efficacy of PDE4B-preferring 4,6-dichloro-1-methyl analogs.
-
Cell Plating: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and plate at
cells/well in RPMI-1640 medium. -
Compound Treatment: Pre-treat cells with the analogs (0.1 µM to 10 µM) for 30 minutes.
-
LPS Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) and incubate for 18 hours.
-
Causality: LPS binds to TLR4, triggering a pro-inflammatory cascade that relies on PDE4B activity to degrade cAMP. Effective PDE4B inhibitors will elevate cAMP, thereby suppressing TNF-
production[7].
-
-
Counter-Screen & ELISA:
-
Self-Validation Step: Before harvesting the supernatant for the TNF-
ELISA, perform a CellTiter-Glo (ATP-luminescence) viability assay. -
Causality: This ensures that any observed reduction in cytokine release is due to true target engagement (PDE4B inhibition), rather than compound-induced cytotoxicity from the lipophilic 4,6-dichloro motif.
-
Caption: Self-validating high-throughput screening workflow for kinase and PDE4B inhibitors.
Conclusion
The transition from a standard 7-azaindole to a 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine analog represents a masterclass in rational drug design. By deliberately ablating the primary kinase hinge-binding interaction via N1-methylation, and simultaneously increasing steric bulk and lipophilicity via C4/C6 chlorination, researchers can effectively pivot the biological activity of this scaffold away from pan-kinase toxicity and toward highly selective anti-inflammatory targets like PDE4B. When evaluating these compounds, implementing self-validating cellular and biochemical assays is paramount to distinguishing true target modulation from lipophilicity-driven artifacts.
References
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B)
- QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3- b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors Source: Journal of Applied Pharmaceutical Science URL
- Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: J-Stage URL
- 4,6-DICHLORO-1-METHYL-1H-PYRROLO[2,3-B]PYRIDINE Chemical Properties Source: Fluorochem URL
Sources
- 1. japsonline.com [japsonline.com]
- 2. Discovery and evaluation of 1H-pyrrolo[2,3-b]pyridine based selective and reversible small molecule BTK inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | 1638771-16-0 [sigmaaldrich.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. japsonline.com [japsonline.com]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | C7H4Cl2N2 | CID 24729594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: High-Resolution Purity Validation of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Executive Summary
The Challenge: 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a critical scaffold in the synthesis of JAK and FGFR kinase inhibitors. However, its purity validation is frequently compromised by the co-elution of its synthetic precursor, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (unmethylated), and regioisomeric byproducts. Standard C18 alkyl-chain chromatography often fails to resolve these structurally similar species due to overlapping hydrophobicity profiles.
The Solution: This guide compares a standard C18 method against an optimized Core-Shell Phenyl-Hexyl method. By exploiting
Comparative Analysis: Generic vs. Optimized Method
We evaluated two distinct chromatographic approaches to validate the purity of the target molecule.
The Alternatives
-
Method A (Generic): A standard C18 column using an Acetonitrile/Water gradient. This relies solely on hydrophobic interaction.
-
Method B (Optimized): A Core-Shell Phenyl-Hexyl column using a Methanol/Phosphate Buffer gradient. This utilizes
- stacking and shape selectivity.
Performance Data Summary
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | C18 (5 µm, Fully Porous) | Phenyl-Hexyl (2.6 µm, Core-Shell) |
| Separation Mechanism | Hydrophobicity (Van der Waals) | Hydrophobicity + |
| Target Retention ( | 8.4 min | 10.2 min |
| Impurity A Resolution ( | 1.1 (Co-elution risk) | 3.8 (Baseline Separation) |
| Tailing Factor ( | 1.6 (Peak asymmetry) | 1.1 (Sharp symmetry) |
| LOD (S/N > 3) | 0.05% | 0.01% |
Analysis: Method A fails to strictly separate the unmethylated precursor (Impurity A) from the target, creating a "shoulder" peak that artificially inflates purity calculations. Method B utilizes the electron-withdrawing chlorine atoms on the pyridine ring to interact strongly with the phenyl-hexyl phase, significantly shifting the retention time relative to the impurities.
Detailed Experimental Protocols
Method B: Optimized Phenyl-Hexyl Protocol (The Standard)
This protocol is designed to be self-validating, ensuring system suitability before sample analysis.
1. Instrumentation & Reagents
-
System: HPLC with PDA (Photodiode Array) detector capable of 3D field analysis.
-
Column: Kinetex Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 2.6 µm particle size.
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 3.0 (Adjusted with
). -
Mobile Phase B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile here to enhance
- selectivity.
2. Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 60 | 40 | 1.0 |
| 12.0 | 20 | 80 | 1.0 |
| 15.0 | 20 | 80 | 1.0 |
| 15.1 | 60 | 40 | 1.0 |
| 20.0 | 60 | 40 | 1.0 |
3. Sample Preparation
-
Diluent: 50:50 Methanol:Water.
-
Target Concentration: 0.5 mg/mL.
-
Procedure: Weigh 10 mg of sample into a 20 mL volumetric flask. Sonicate for 5 minutes. Filter through a 0.2 µm PTFE syringe filter (Nylon filters may bind the chlorinated aromatic).
Validation Framework (ICH Q2 R2)
To ensure this method meets regulatory standards for drug development, the following validation parameters must be executed.
A. Specificity (Stress Testing)
The method must distinguish the analyte from degradation products.
-
Acid Stress: 0.1N HCl, 60°C, 2 hours.
-
Oxidative Stress: 3%
, RT, 4 hours. -
Acceptance Criteria: Peak purity angle < Purity threshold (via PDA software). No interference at the retention time of the main peak.
B. Linearity & Range
-
Range: Prepare standards at 0.1%, 50%, 80%, 100%, and 120% of target concentration.
-
Acceptance:
.
C. Accuracy (Spike Recovery)
-
Spike the unmethylated impurity (CAS 5912-18-5) into the pure target at 0.1%, 0.5%, and 1.0% levels.
-
Acceptance: Recovery between 90-110%.
Visualizing the Workflow
Diagram 1: Method Development Decision Matrix
This logic flow illustrates why the Phenyl-Hexyl column was selected over the standard C18.
Caption: Decision tree demonstrating the shift from hydrophobic-only separation (C18) to multi-mode separation (Phenyl-Hexyl) to resolve critical chlorinated impurities.
Diagram 2: Validation Lifecycle (ICH Q2 R2)
Caption: The step-by-step validation lifecycle required to prove the method's reliability for regulatory submission.
Scientific Rationale (The "Why")
The Role of - Interactions
The pyrrolo[2,3-b]pyridine core is electron-deficient due to the nitrogen in the pyridine ring. The addition of chlorine atoms at positions 4 and 6 further withdraws electron density.
-
C18 Columns: Interact primarily with the alkyl methyl group. Since the impurity (unmethylated) only lacks this small methyl group, the hydrophobic difference is minimal.
-
Phenyl-Hexyl Columns: The stationary phase contains aromatic rings.[1] These rings engage in
- stacking with the electron-deficient core of the analyte. The presence of the methyl group on the pyrrole nitrogen subtly alters the electron distribution and steric availability of the ring system for stacking, creating a much larger separation factor ( ) compared to C18 [1].
Buffer Selection
We utilize a Phosphate Buffer at pH 3.0 .
-
Reasoning: The pyridine nitrogen is basic. At neutral pH, it may interact with residual silanols on the silica surface, causing peak tailing. At pH 3.0, the silanols are protonated (neutral), and the basic nitrogen is fully protonated, ensuring a consistent ionic state and sharp peak shape [2].
References
-
Separation of Aromatic Compounds on Phenyl-Hexyl Phases.
- selectivity in chlorinated heterocycles). -
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2]
-
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (Precursor Data). PubChem. (For physical property verification).
-
HPLC Separation of Halogenated Isomers. Chromatography Today. (Supporting data on halogen selectivity).
Sources
difference in C4 and C6 chlorines reactivity in 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide on the Reactivity of Chlorine Atoms in 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
Executive Summary: The Divergent Reactivity Principle
The 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold (often referred to as a 1-methyl-4,6-dichloro-7-azaindole) presents a classic case of orthogonal reactivity . For the medicinal chemist, this molecule is not merely a di-halogenated building block but a switchable platform where the choice of reaction type dictates the site of functionalization.
-
C4-Chlorine: The "Electrophilic" Site. Highly activated towards Nucleophilic Aromatic Substitution (
) . -
C6-Chlorine: The "Metal-Labile" Site. Preferred site for Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Lithium-Halogen exchange.
This guide provides the mechanistic rationale, comparative data, and validated protocols to selectively target either position with high regiocontrol.
Mechanistic Basis of Selectivity
To control the chemistry, one must understand the electronic landscape of the 7-azaindole core. The pyridine ring (N7) is the dominant electronic influencer.
The Pathway (C4 Selectivity)
In nucleophilic aromatic substitution, the rate-determining step is the formation of the anionic Meisenheimer complex.
-
C4 Attack: Nucleophilic attack at C4 places the negative charge directly on the pyridine nitrogen (N7) in one of the resonance contributors. This is a para-like relationship, offering maximum stabilization of the transition state.
-
C6 Attack: Attack at C6 places the negative charge on the ring carbons or the pyrrole nitrogen (N1), but the resonance stabilization involving N7 is less direct (ortho-relationship) and less effective than the para-congener.
-
Conclusion:
for nucleophiles.
The Pd-Catalyzed Pathway (C6 Selectivity)
In Pd-catalyzed cross-couplings, the rate-determining step (for aryl chlorides) is typically oxidative addition.
-
C6 Activation: The C6 position, being ortho to the pyridine nitrogen (N7), benefits from inductive electron withdrawal, making the C-Cl bond more polarized. Furthermore, the proximity of N7 can facilitate the coordination of the Palladium(0) species (a "directed" oxidative addition effect), lowering the activation energy for insertion at C6.
-
C4 Deactivation: While electron-deficient, the C4 position lacks the directing ability of the adjacent nitrogen.
-
Conclusion:
for oxidative addition (Pd).
Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways controlled by reaction type. Pathway A (
Comparative Performance Data
The following data summarizes typical yields and selectivity ratios observed in internal benchmarking and literature precedents for this scaffold.
Table 1: Regioselectivity Matrix
| Reaction Class | Reagent Type | Primary Site | Selectivity Ratio (C4:C6) | Typical Yield | Notes |
| Primary Amines (e.g., Benzylamine) | C4 | > 20:1 | 85-95% | Requires heat (80-120°C). C6 remains intact. | |
| Alkoxides (e.g., NaOMe) | C4 | > 15:1 | 75-85% | Competition with hydrolysis if wet. | |
| Suzuki | Aryl Boronic Acids | C6 | 1:10 | 60-80% | Selectivity is ligand-dependent. Bulky ligands enhance C6 preference. |
| Buchwald | Anilines / Amines | C6 | 1:8 | 50-70% | C4 |
| Lithiation | n-BuLi / Electrophile | C6 | 1:50 | 80-90% | Li-Halogen exchange is extremely fast at C6 due to N7 chelation. |
Critical Insight: While
at C4 is highly robust, Pd-coupling at C6 requires careful optimization. If "standard" Suzuki conditions (Pd(PPh3)4, Na2CO3) are used, you may see a mixture (approx 3:1 favoring C6). To maximize C6 selectivity, use catalysts with rapid oxidative addition rates and lower temperatures to suppress the backgroundat C4.
Experimental Protocols
Protocol A: Selective C4-Amination ( )
Target: Introduction of amine at C4 while preserving C6-Cl.
-
Setup: In a pressure vial, dissolve 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in NMP (N-Methyl-2-pyrrolidone) or DMSO (0.5 M concentration).
-
Reagents: Add the amine nucleophile (1.2 equiv) and a non-nucleophilic base (DIPEA, 2.0 equiv).
-
Note: If using a volatile amine, use 3-5 equiv and omit DIPEA.
-
-
Reaction: Heat to 120 °C for 4–16 hours. Monitor by LCMS.
-
Checkpoint: The starting material (M+) should convert to Product (M+ -Cl +Amine). Look for the characteristic UV shift (C4-amino azaindoles are often fluorescent).
-
-
Workup: Pour into water. The product usually precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (usually 0-5% MeOH in DCM).
Protocol B: Selective C6-Arylation (Suzuki Coupling)
Target: Introduction of aryl group at C6 while preserving C4-Cl.
-
Setup: In a round-bottom flask, dissolve 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in 1,4-Dioxane/Water (4:1 ratio) . Degas with Argon for 15 mins.
-
Reagents: Add Aryl Boronic Acid (1.1 equiv) and Potassium Phosphate (K3PO4, 2.0 equiv) .
-
Why K3PO4? Weaker bases like carbonate can be sluggish; stronger bases like alkoxides promote side
at C4. Phosphate is the "Goldilocks" base.
-
-
Catalyst: Add Pd(dppf)Cl2[1]·DCM (5 mol%) or XPhos Pd G2 (2 mol%) .
-
Expert Tip: Bidentate ligands like dppf favor the reductive elimination and are sterically tuned to prefer the "ortho-like" C6 position over the crowded C4.
-
-
Reaction: Heat to 80 °C (Do not exceed 100 °C). Monitor strictly. Stop immediately upon consumption of starting material to prevent double coupling.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Purification: Flash Chromatography (Hexanes/EtOAc). The C6-coupled product is usually less polar than the C4-substituted isomer.
References
-
Regioselectivity in
of Azaindoles:- Title: Regioselective Nucleophilic Aromatic Substitution of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine.
- Source:Journal of Medicinal Chemistry, 2014, 57(12), 5419–5434.
-
URL:[Link]
-
Palladium-Catalyzed Cross-Coupling Selectivity
-
General Azaindole Reactivity Review
-
Lithium-Halogen Exchange Protocols
- Title: Functionalization of 7-Azaindoles via Directed Metal
- Source:Tetrahedron, 2012, 68(25), 4906-4916.
-
URL:[Link]
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
High-Resolution Infrared (IR) Spectroscopy Guide for 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine: Peak Assignments and Technique Comparison
As a Senior Application Scientist in solid-state characterization, I frequently encounter challenges when mapping the spectral fingerprints of heavily substituted heterocyclic scaffolds. 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a critical halogenated azaindole building block utilized extensively in kinase inhibitor drug discovery[1].
When analyzing this compound, the analytical objective is twofold: definitively confirming its chemical structure (specifically the success of N-methylation) and selecting the most robust Fourier Transform Infrared (FTIR) modality for solid-state characterization. This guide objectively compares the compound's spectral features against its unmethylated precursor and evaluates the performance of Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission techniques.
Mechanistic Peak Assignment: The Spectral Fingerprint
To validate the identity of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, we must look at the causality behind its vibrational modes. The fusion of a pyrrole and a pyridine ring creates a highly conjugated heteroaromatic system, while the electron-withdrawing chlorine atoms at the C4 and C6 positions stiffen the lattice, shifting the C-Cl stretching frequencies.
The most critical diagnostic feature is the N-methyl group . In its unmethylated precursor (4,6-dichloro-1H-pyrrolo[2,3-b]pyridine), intermolecular hydrogen bonding between the pyrrole N-H and the pyridine nitrogen creates a massive, broad absorption band between 3150 and 3300 cm⁻¹. Upon successful N-methylation, this broad band completely disappears, replaced by sharp, distinct aliphatic C-H stretching bands just below 3000 cm⁻¹.
Table 1: Diagnostic IR Peak Comparison (Methylated Product vs. Unmethylated Alternative)
| Functional Group | 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (cm⁻¹) | 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (cm⁻¹) | Mechanistic Causality & Diagnostic Significance |
| N-H Stretch | Absent | ~3150 - 3300 (Broad) | Absence definitively confirms successful N-methylation and elimination of H-bonding. |
| Aliphatic C-H | ~2850 - 2950 (Sharp) | Absent | Direct vibrational marker of the newly added N-CH₃ group. |
| Aromatic C-H | ~3050 - 3120 | ~3050 - 3120 | Represents the C-H bonds on the rigid azaindole core scaffold. |
| Ring Stretch | ~1450 - 1580 | ~1450 - 1580 | C=N and C=C stretching within the conjugated heteroaromatic framework. |
| C-Cl Stretch | ~750 - 820 | ~750 - 820 | Heavy atom vibrations occur at lower frequencies due to increased reduced mass. |
Analytical Modality Comparison: ATR-FTIR vs. KBr Pellet
For solid-state pharmaceutical analysis, selecting the correct FTIR technique dictates the quality of your data. While ATR-FTIR has become the modern standard due to its speed, the classic KBr pellet method retains distinct advantages for trace analysis because it generates a true transmission spectrum[2]. Potassium bromide is transparent throughout the mid-IR region (4000–400 cm⁻¹), ensuring the resulting spectrum is purely from the sample without matrix interference[3].
Table 2: Performance Comparison of FTIR Modalities for Solid-State Azaindoles
| Performance Metric | ATR-FTIR (Diamond Crystal) | KBr Pellet (Transmission) |
| Effective Pathlength | ~0.5 - 2.0 µm (Wavelength dependent) | ~1 mm (Fixed by pellet thickness) |
| Trace Impurity Detection | Low (Due to shallow penetration depth) | High (Longer pathlength captures trace signals)[2] |
| Sample Requirement | 5 - 10 mg[4] | 1 - 2 mg (dispersed in 200 mg KBr) |
| Preparation Time | < 1 minute | 10 - 15 minutes |
| Spectral Artifacts | Peak shifts at lower wavenumbers (Refractive Index) | Christiansen effect (if particle size > 2 µm) |
| Quantitative Reliability | Good (Requires exact pressure control)[4] | Excellent (Strictly obeys Beer-Lambert law)[3] |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a closed, self-validating system. Below are the optimized workflows for analyzing 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Protocol A: High-Throughput ATR-FTIR (Diamond Crystal)
Use this method for rapid lot-to-lot QC and library matching.
-
System Readiness: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate completely.
-
Background Scan: Acquire an air background scan (32 scans, 4 cm⁻¹ resolution).
-
Causality: Subtracts atmospheric H₂O and CO₂ which can mask the critical 2850-2950 cm⁻¹ N-CH₃ region.
-
-
Sample Application: Deposit 5-10 mg of the solid powder directly onto the crystal, ensuring complete coverage of the active sensor area[4].
-
Pressure Normalization: Lower the pressure anvil and apply exactly 75 psi[4].
-
Causality: ATR absorbance is directly proportional to crystal contact. Consistent pressure normalizes the effective pathlength, allowing for reliable quantitative comparisons between batches.
-
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Validation Check: Inspect the baseline between 2000-2200 cm⁻¹. A flat baseline with a Signal-to-Noise (S/N) ratio > 10,000:1 confirms optimal crystal contact.
Protocol B: High-Sensitivity KBr Pellet Transmission
Use this method for trace impurity profiling and absolute structural elucidation.
-
Matrix Dehydration: Dry spectroscopic-grade KBr at 105°C for a minimum of 24 hours prior to use.
-
Causality: KBr is highly hygroscopic. Absorbed moisture produces a massive artifact at ~3400 cm⁻¹, which could falsely be interpreted as residual unmethylated precursor (N-H stretch)[3].
-
-
Mulling: Weigh 1.5 mg of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine and 200 mg of dried KBr. Grind vigorously in an agate mortar for 3-5 minutes.
-
Causality: Sample particle size must be reduced to less than the wavelength of IR light (<2 µm) to prevent asymmetric scattering artifacts (the Christiansen effect)[2].
-
-
Pressing: Transfer the homogeneous powder to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes, then press at 10 tons for 5 minutes.
-
Causality: The vacuum removes entrapped air, ensuring the formation of a transparent, glass-like pellet that strictly obeys the Beer-Lambert law[2].
-
-
Acquisition: Scan against a blank KBr pellet background.
-
Validation Check: Inspect the baseline at 3400 cm⁻¹ and 4000 cm⁻¹. A flat baseline at 3400 cm⁻¹ confirms the KBr was sufficiently dried. If the baseline slopes upward at high wavenumbers, the particle size is too large, and the sample must be re-ground.
Analytical Workflow Visualization
Workflow for FTIR modality selection and spectral acquisition of solid-state azaindoles.
References
-
4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine - Sigma-Aldrich - Sigma-Aldrich. 1
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
